Hypericin is a naphthodianthrone compound predominantly found in St. John's Wort (Hypericum perforatum L.) that has garnered significant pharmaceutical interest due to its diverse therapeutic applications. This secondary metabolite, along with hyperforin, constitutes one of the two primary bioactive compounds in H. perforatum that drive its extensive use in herbal medicine, representing a multi-billion dollar industry worldwide [1]. This compound exhibits a remarkable range of pharmacological activities, functioning as one of nature's most potent natural photosensitizers with demonstrated efficacy in cancer photodynamic therapy (PDT). When exposed to light, this compound generates reactive oxygen species (ROS) that induce apoptosis in tumor cells, particularly melanoma, through a mechanism classified as Type II immunogenic cell death (ICD) [1]. This ICD response triggers cytokine release and activates immune cells, creating an inflammatory response against tumors [1].
Beyond its oncological applications, this compound shows promising antiviral activity against numerous enveloped viruses including HIV, influenza A, herpes simplex, hepatitis C, and others by modifying viral proteins and preventing viral fusion with host cell membranes [1]. Recent research has also revealed potential applications in neurodegenerative disease treatment, as this compound can inhibit β-amyloid fibril formation associated with Alzheimer's disease and has been shown to reduce memory impairment in transgenic mouse models [1] [2]. The antidepressant properties of St. John's Wort extracts have been partially attributed to this compound's ability to selectively inhibit dopamine-β-hydroxylase, thereby increasing dopamine levels in neural synapses [3]. Despite its extensive pharmacological profile, the complete biosynthetic pathway of this compound remains only partially characterized, presenting a significant bottleneck for its large-scale pharmaceutical production and biotechnological exploitation [1] [2].
The biosynthesis of this compound in H. perforatum follows the polyketide pathway, though several steps remain experimentally unverified. The generally accepted pathway begins with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, forming an octaketide chain that serves as the foundational carbon skeleton [4]. This process is catalyzed by an octaketide synthase (OKS), though interestingly, this enzyme does not produce the expected cyclic forms of the intermediates in isolation [2]. The octaketide chain subsequently undergoes cyclization and decarboxylation reactions to form emodin anthrone, which was traditionally considered the first dedicated intermediate toward this compound biosynthesis [4].
However, recent research has challenged this conventional model, with emerging evidence suggesting that skyrin may play a more central role than previously thought [2]. Emodin anthrone is oxidized to emodin, likely through the action of emodinanthrone-oxygenase, though the specific enzymes responsible for this conversion remain incompletely characterized [4]. The pathway then proceeds through a condensation reaction that yields a dianthrone, which leads to the formation of protothis compound, the immediate precursor to this compound [4]. The final photoconversion of protothis compound to this compound occurs spontaneously in the presence of light [4]. Despite this general framework, key uncertainties persist regarding the precise enzymatic mechanisms, the subcellular compartmentalization of reactions, and the potential existence of parallel or alternative biosynthetic routes [2].
Figure 1: The this compound biosynthetic pathway with established and proposed steps, highlighting key uncertainties in the process.
The molecular machinery governing this compound biosynthesis involves several key enzymes and regulatory factors that remain partially characterized. The Hyp-1 gene was initially identified as potentially encoding a homolog of the Bet v 1 allergen family that could catalyze the conversion of emodin to this compound, with studies reporting up to 84.6% conversion efficiency in recombinant E. coli systems [5]. However, subsequent research has challenged these findings, demonstrating that Hyp-1 mRNA is expressed in tissues unrelated to dark glands, suggesting its role may not be specific to this compound biosynthesis [2]. This discrepancy highlights the complexity of the pathway and potential functional redundancy among enzymes.
Current evidence suggests that polyketide cyclase (POCP) genes may play more central roles in this compound formation, potentially catalyzing the dimerization of emodin anthrone and emodin, as well as facilitating C-C bond formation between naphthodianthrone halves [2]. Additionally, two specific transcription factors have been identified whose expression is strictly synchronized with dark gland differentiation, suggesting they may serve as master regulators of the this compound biosynthetic machinery [2]. Recent transcriptomic studies have also revealed several berberine bridge enzymes (BBEs), specifically BBE7, BBE13, BBE15, and BBE17, that are potentially involved in the this compound biosynthetic pathway [6]. The application of single molecule real-time sequencing (SMRT) has further enriched our understanding of the transcriptomic landscape, identifying numerous candidate genes through comparative analysis of glanded and glandless tissues [6].
This compound accumulation occurs primarily in specialized structures called dark glands (DGs), which are distributed in various plant tissues including leaves, petals, sepals, and placental tissues [2]. These structures differentiate from both epidermal and underlying parenchymal cells, forming characteristic stalked organs that protrude from the tissue surface [2]. In contrast, hyperforin—the other major bioactive compound in St. John's Wort—is stored in separate translucent or pale glands that give the leaves their characteristic perforated appearance [1]. The development of dark glands follows a precise developmental program, with initial signs appearing as bud-like protrusions when flower buds reach approximately 4.5 mm in length, progressively darkening as they mature [2].
Research has revealed a natural polymorphism in dark gland development across different H. perforatum accessions, with approximately 40 out of 93 analyzed genotypes completely lacking dark glands in placental tissues (classified as G-), while 21 accessions displayed heavily glanded placentas (G++) with over 130 dark glands per pistil [2]. This polymorphism is tissue-specific, as G- accessions still develop dark glands in leaves, sepals, petals, and anthers, indicating that the genetic machinery for gland formation is present but inactive specifically in placental tissues [2]. This discovery provides a valuable experimental system for comparative studies of this compound biosynthesis by enabling direct comparison of glanded and glandless tissues within the same genetic background. The strict correlation between dark gland presence and this compound accumulation has been validated through multiple analytical approaches, including spectrophotometric fingerprinting using confocal laser scanning microscopy (CLSM) and Fourier transform infrared (FTIR) microspectroscopy [2].
Table 1: Distribution of this compound and biosynthetically related metabolites across different tissues of H. perforatum
| Tissue Type | This compound Content | Emodin Content | Skyrin Glycosides | Flavonoid Content | Dark Gland Density |
|---|---|---|---|---|---|
| Placental Tissue (G++) | Very High [2] | Not Reported | Present [2] | Variable [2] | >40 glands/pistil [2] |
| Placental Tissue (G-) | Absent [2] | Not Reported | Not Detected [2] | Variable [2] | 0 glands/pistil [2] |
| Leaves | Moderate [1] | Detected adjacent to glands [4] | Present [2] | 7-12% (flowers) [1] | Variable [2] |
| Flowers | Highest concentration [2] | Not Reported | Present [2] | 7-12% [1] | High [2] |
| Cell Suspension Cultures | Low/Variable [6] | Not Reported | Not Reported | Low [6] | Absent [6] |
The distribution patterns of this compound and related metabolites across different tissues reflect the compartmentalization of biosynthetic activity in H. perforatum. Flowers contain the highest concentrations of this compound, with particularly abundant accumulation in dark glands of the placental tissues [2]. Leaves contain moderate levels, with this compound specifically localized within dark glands, while proposed precursors like emodin are detected both within and adjacent to these structures [4]. The absence of this compound in glandless (G-) placental tissues demonstrates the essential role of dark glands as storage sites, though interestingly, some proposed intermediates like skyrin glycosides are also absent in these tissues, suggesting their formation may be spatially coupled to gland development [2]. Cell suspension cultures generally produce low or variable levels of this compound, consistent with the absence of organized gland structures in undifferentiated cells [6].
Table 2: Expression patterns of genes potentially involved in this compound biosynthesis across different experimental systems
| Gene/Enzyme | Expression in Glanded Tissues | Expression in Glandless Tissues | Proposed Function | Experimental Evidence |
|---|---|---|---|---|
| Hyp-1 | High in dark-grown cells [5] | Detected in non-gland tissues [2] | Emodin to this compound conversion (disputed) | Recombinant enzyme studies [5] |
| POCP Genes | Synchronized with gland development [2] | Lower in glandless variants [2] | Dianthrone formation & cyclization | Expression correlation [2] |
| OKS (Octaketide Synthase) | Not Specifically Reported | Not Specifically Reported | Octaketide chain assembly | In vitro enzyme activity [2] |
| Transcription Factor 1 | Strictly synchronized with DG differentiation [2] | Absent in G- PT [2] | Regulation of gland development | Transcriptome correlation [2] |
| Transcription Factor 2 | Strictly synchronized with DG differentiation [2] | Absent in G- PT [2] | Regulation of gland development | Transcriptome correlation [2] |
| BBE Family Genes | Detected in plantlets & cell cultures [6] | Detected in plantlets & cell cultures [6] | Proposed oxidative steps | Transcriptome sequencing [6] |
Gene expression analyses reveal complex regulation of the this compound biosynthetic pathway. The identification of transcription factors whose expression strictly synchronizes with dark gland differentiation provides compelling evidence for specialized regulatory mechanisms controlling gland development and this compound production [2]. The disputed role of Hyp-1 highlights the importance of functional characterization beyond mere expression correlation, as this gene is expressed in tissues unrelated to dark glands [2]. The POCP genes show promising correlation with this compound accumulation, though direct enzymatic evidence remains limited [2]. Recent SMRT sequencing data from plantlets and cell suspension cultures has detected expression of various BBE genes and polyketide synthases, providing additional candidate genes for future functional studies [6].
The study of dark gland development requires precise staging of plant tissues based on morphological markers. For placental dark glands in H. perforatum, three distinct developmental phases have been defined:
For histological characterization, tissue samples should be fixed in formaldehyde-acetic acid solution, dehydrated through an ethanol series, and embedded in paraffin or resin. Sections of 5-10 μm thickness can be stained with toluidine blue or other histological stains to visualize gland structure [2]. Bright-field microscopy reveals the anatomical features, with dark glands appearing as fully protruded structures (in placental tissue) consisting of a central area of large parenchymal cells delimited by a single layer of smaller parenchymal cells and a single-layered epidermis [2].
Comprehensive transcriptome analysis is essential for identifying genes involved in this compound biosynthesis. The single molecule real-time (SMRT) sequencing approach on platforms such as PacBio Sequel system provides full-length transcript sequences that are particularly valuable for gene discovery in non-model organisms [6]. The recommended protocol includes:
This approach has yielded more than 55,000 high-quality transcripts from plantlets and 33,000 from cell suspension cultures, providing a comprehensive reference for comparative transcriptomic analysis [6].
Several specialized techniques enable precise localization and quantification of this compound in plant tissues:
Despite significant advances in understanding this compound biosynthesis, several critical knowledge gaps remain. The precise enzymatic steps from emodin to this compound continue to be debated, with conflicting evidence regarding the roles of Hyp-1, POCP genes, and potential alternative pathways through skyrin intermediates [2]. The transport mechanisms responsible for sequestering this compound within dark glands are completely unknown, though vesicle transport has been suggested based on structural observations [2]. The regulatory networks controlling dark gland development remain largely uncharacterized, though the identification of transcription factors synchronized with gland differentiation provides promising starting points [2].
Future research should prioritize functional characterization of candidate genes through genome editing approaches such as CRISPR/Cas9, particularly for the POCP genes and identified transcription factors [1]. Single-cell transcriptomics of developing gland tissues could elucidate the spatial and temporal regulation of the biosynthetic pathway. Furthermore, metabolic engineering in heterologous systems such as yeast or plant cell cultures represents a promising approach for sustainable this compound production, though this requires more complete pathway elucidation [1] [6]. The discovered polymorphism in placental dark gland development provides a natural comparative system for investigating gland initiation signals and their relationship to this compound accumulation [2]. Finally, the potential contribution of endophytic fungi to this compound production in planta warrants further investigation, given that several fungal endophytes isolated from H. perforatum can produce this compound independently [7] [4].
This compound is a biologically active naphthodianthrone found predominantly in Hypericum perforatum L. (St. John's wort), known for its antidepressant properties, antiviral activity, and wound healing capabilities. The concentration of this compound in plant tissues exhibits significant variation due to multiple ecological factors and phenological influences, making accurate prediction challenging through traditional analytical methods alone. Artificial neural networks (ANNs) have emerged as powerful computational tools for modeling the complex, non-linear relationships between environmental conditions and this compound accumulation, offering a robust predictive framework that surpasses conventional statistical approaches in accuracy and efficiency.
Traditional methods for this compound quantification primarily rely on high-performance liquid chromatography (HPLC) with various detection systems. While these methods provide precise measurements, they present substantial limitations including significant resource requirements, specialized technical expertise, lengthy analysis procedures, and high operational costs. Furthermore, these laboratory-based techniques cannot be easily deployed for rapid assessment in field conditions or for forecasting this compound content based on growing environments. The integration of ANN modeling addresses these limitations by establishing predictive relationships between measurable ecological parameters and this compound content, enabling rapid estimation without extensive chemical analysis while providing valuable insights for optimizing cultivation conditions to maximize bioactive compound yield [1].
The application of ANN in phytochemical prediction represents a paradigm shift in medicinal plant research and natural product development. By leveraging the pattern recognition capabilities of neural networks, researchers and industry professionals can make data-driven decisions regarding harvest timing, location selection, and cultivation practices to ensure consistent this compound content in final products. This technical guide comprehensively details the methodologies, model architectures, experimental protocols, and implementation strategies for developing accurate this compound prediction models using artificial neural networks, providing researchers and drug development professionals with practical frameworks for applying these computational approaches in their work.
Multi-Layer Perceptron (MLP): The MLP model employs a feedforward architecture with multiple layers of nodes: an input layer, one or more hidden layers, and an output layer. This configuration enables the network to learn complex, non-linear relationships between ecological variables and this compound content through supervised learning. The model utilizes backpropagation algorithms to minimize prediction error by adjusting connection weights iteratively, with the number of hidden layers and neurons optimized through trial and error to achieve maximum predictive accuracy. The MLP's strength lies in its ability to approximate any continuous function given sufficient neurons in the hidden layer, making it particularly suitable for modeling the intricate interactions between environmental factors and phytochemical accumulation [1].
Radial Basis Function (RBF): The RBF network features a feedforward architecture with three layers: input, hidden, and output layers. The hidden layer utilizes radial basis functions as activation functions, typically Gaussian functions that respond to the distance between the input vector and center vectors. This architecture enables the RBF network to perform non-linear transformation of input data before generating linear combinations at the output layer. While RBF networks generally train faster than MLP networks and are less prone to converging to local minima, they may require more neurons for equivalent performance, particularly when dealing with complex, high-dimensional datasets common in ecological modeling [1].
Support Vector Machine (SVM): The SVM algorithm operates on the principle of statistical learning theory, mapping input data into high-dimensional feature spaces where it constructs optimal separating hyperplanes for classification or regression tasks. For this compound prediction, support vector regression (SVR) identifies the function that deviates from actual measured this compound values by a value no greater than a specified margin while remaining as flat as possible. Though SVM effectively handles high-dimensional data and avoids local minima through its convex optimization approach, its performance in this compound prediction has demonstrated limitations compared to neural network approaches, particularly when dealing with the complex interactions between multiple ecological variables [1].
Table 1: Performance comparison of artificial neural network models for this compound prediction
| Model Type | R² Value | RMSE | Training Efficiency | Non-Linear Handling | Implementation Complexity |
|---|---|---|---|---|---|
| MLP | 0.87 | Lowest | Moderate | Excellent | Moderate |
| RBF | 0.80 | Medium | Fast | Good | Low-Moderate |
| SVM | 0.54 | Highest | Slow for large datasets | Moderate | High |
The performance comparison reveals distinct advantages of the MLP model for this compound prediction tasks. With a coefficient of determination (R²) of 0.87, the MLP model demonstrated superior predictive accuracy compared to both RBF (R² = 0.80) and SVM (R² = 0.54) models. This substantial performance differential indicates the MLP's enhanced capability to capture the complex, non-linear relationships between ecological variables and this compound accumulation in H. perforatum. The RBF model, while less accurate than MLP, still provided reasonably good predictions, whereas the SVM model showed significantly reduced efficacy for this specific application, potentially due to limitations in handling the specific nature of the ecological dataset or parameter selection issues [1] [2].
The superior performance of the MLP model can be attributed to its ability to learn hierarchical representations of the input data through multiple layers of abstraction. This architectural advantage enables the network to model complex interactions between ecological factors such as soil composition, altitude, and phenological stage more effectively than the other approaches. Additionally, the MLP model demonstrated lower root mean square error (RMSE) values, indicating more precise this compound content predictions across diverse ecological conditions. These performance characteristics make MLP the recommended choice for researchers and professionals seeking accurate this compound content predictions for medicinal plant cultivation, quality control, and drug development applications [1].
The experimental design for developing robust this compound prediction models requires systematic sampling across diverse ecological conditions to ensure comprehensive data representation. In the foundational study, researchers collected 100 plant samples along 15 linear transects, each extending 1000 meters, at varying altitudes within the Alborz Mountain protected area in Iran. This sampling strategy specifically targeted the altitudinal range from 1000 to 4000 meters to capture the full spectrum of ecological conditions influencing this compound production. Critically, plant materials were collected at three distinct phenological stages: vegetative growth, flowering, and seed ripening phases over a six-month growing season, enabling temporal analysis of this compound accumulation patterns [1].
At each sampling point, researchers recorded comprehensive environmental variables to characterize the growing conditions. These parameters included topographical features (altitude, slope percentage, and hill aspect), soil characteristics (organic carbon content, total nitrogen, absorbable phosphorus, absorbable potassium, sand-silt-clay composition, electrical conductivity, and pH levels), and phenological data. The aerial parts of H. perforatum were collected using standardized procedures, with composite samples created by mixing all plant tissues in equal proportions to account for variation in this compound distribution. All plant specimens were properly preserved, with voucher samples deposited in the Herbarium of Medicinal Plants and Drugs Research Institute at Shahid Beheshti University in Tehran, Iran, for future reference and verification [1] [3].
Table 2: HPLC analytical parameters for this compound quantification
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Column | Diazem-phenyl (5 µm, 250 × 4.6 mm) | Optimal separation of this compound from other compounds |
| Mobile Phase | Acetonitrile:methanol:water:phosphoric acid (48:40:10:2) | Maintains proper polarity for compound separation |
| Flow Rate | 1 mL/min | Balances analysis time and resolution |
| Detection Wavelength | 590 nm | Maximum absorption for this compound |
| Injection Volume | 20 µL | Provides detectable quantities without overloading |
| Column Temperature | 30°C | Maintains consistent retention times |
| Run Time | 15 minutes | Efficient analysis while ensuring proper separation |
The analytical protocol for this compound quantification began with meticulous sample preparation. Plant materials were air-dried in shaded conditions at room temperature for one week to preserve chemical integrity, then ground using a grinder with a 2mm mesh size. The extraction process involved a chloroform pre-treatment to remove chlorophyll and unwanted non-polar constituents, followed by acetone extraction with sonication for 20 minutes and overnight stirring. This procedure was repeated for four consecutive days with combined acetone extracts concentrated using rotary evaporation. The final residue was reconstituted in methanol at 10 mg/mL concentration and filtered through 0.45 µm PTFE filters prior to HPLC analysis to remove particulate matter [1].
The HPLC analysis was performed using an Agilent Series 1200 system equipped with a diode array detector. The system employed a reverse-phase chromatography approach with a phenyl-specialized column to achieve optimal separation of this compound from other plant compounds. Method validation included calibration curves generated from standard this compound solutions (95% purity, Sigma-Aldrich) with concentrations ranging to ensure linear detection response. Each sample was analyzed in triplicate to ensure analytical precision, with this compound concentration expressed as mg per gram of dry plant mass. This rigorous analytical protocol ensured accurate quantification of this compound content, providing the essential reference data required for training and validating the artificial neural network models [1].
The sensitivity analysis conducted within the ANN modeling framework identified several critical factors that significantly influence this compound content in H. perforatum. These factors demonstrate varying degrees of impact on the biosynthesis and accumulation of this medicinally important compound:
Phenological Stage: The developmental phase of the plant exerts the most substantial influence on this compound content, with significant variations observed between vegetative, flowering, and seed ripening stages. Research indicates that this compound accumulation typically peaks during specific phenological windows, necessitating careful timing of harvest operations to maximize yield. The flowering stage generally shows optimized this compound production, though this relationship may interact with other environmental factors [1] [2].
Hill Aspect: The direction a slope faces significantly affects this compound content by modifying microclimatic conditions, particularly light intensity, duration, and quality. South-facing slopes in the Northern Hemisphere typically receive more direct sunlight, potentially enhancing this compound production through photodependent biosynthesis pathways. The complex interaction between slope orientation and sunlight exposure creates distinct microhabitats that influence secondary metabolite production in H. perforatum [1].
Soil Total Nitrogen: The availability of nitrogen in soil demonstrates a complex relationship with this compound content. While adequate nitrogen is essential for plant growth and development, excessive nitrogen availability may potentially divert metabolic resources toward primary growth at the expense of secondary metabolite production. The ANN model captured this non-linear relationship, revealing optimal nitrogen ranges for this compound accumulation [1] [3].
Altitude: Elevation above sea level significantly correlates with this compound content, with plants growing at higher altitudes often exhibiting enhanced production. This altitude effect likely operates through multiple mechanisms, including increased ultraviolet radiation intensity, temperature fluctuations, and other altitude-associated environmental factors that stimulate this compound biosynthesis as a protective response [1].
Soil Organic Carbon: The organic matter content in soil, measured as organic carbon, influences this compound production through multiple pathways. Higher organic carbon typically improves soil structure, water retention, and microbial activity, indirectly affecting plant physiology and secondary metabolite production. Additionally, organic carbon serves as a reservoir of nutrients that become gradually available to plants, creating favorable conditions for this compound accumulation [1] [3].
Model Interpretation: While the MLP model demonstrated superior predictive accuracy, the black-box nature of neural networks presents challenges for interpreting specific mechanistic relationships between ecological factors and this compound content. Researchers should complement ANN modeling with traditional statistical analysis to develop clearer insights into the underlying physiological processes driving observed correlations.
Geographic Specificity: Models trained on data from specific regions (e.g., Alborz Mountain in Iran) may require transfer learning or retraining with local data when applied to different geographic areas. Ecological relationships can vary significantly across regions due to unique combinations of environmental factors, potentially limiting model generalizability without appropriate calibration.
Temporal Validation: The long-term stability of this compound prediction models requires validation across multiple growing seasons to account for interannual variability in climatic conditions. Incorporating multi-year data during model training enhances robustness against temporal fluctuations and climate anomalies that could affect model performance.
Practical Application: For commercial cultivation, the economic feasibility of implementing ANN-based prediction systems must be evaluated against potential gains in this compound yield and consistency. The development of user-friendly interfaces, as demonstrated by the GUI created in the foundational research, significantly enhances practical implementation for agricultural professionals without specialized computational expertise [1].
The implementation of a Graphical User Interface (GUI) represents a critical advancement in translating complex ANN models into practical tools for researchers and industry professionals. The developed GUI enables users to input ecological parameters - including soil characteristics, topographical data, and phenological information - and receive immediate predictions of this compound content without requiring specialized knowledge in artificial intelligence or programming. This interface effectively democratizes access to advanced predictive modeling, allowing pharmacognosists, medicinal plant cultivators, and pharmaceutical manufacturers to make data-driven decisions regarding harvest timing and cultivation site selection [1] [2].
The GUI architecture typically incorporates a pre-trained MLP model that processes user inputs through its optimized neural network structure. The interface includes structured input fields for all identified critical factors: phenological stage (with discrete options for vegetative, flowering, and seed ripening), hill aspect (categorical selection for north, east, south, and west orientations), and continuous numerical inputs for soil nitrogen, organic carbon, altitude, and other relevant parameters. The system then generates both quantitative predictions (specific this compound concentration values) and qualitative assessments (categorized as low, medium, or high expected yield) to support decision-making processes. This practical implementation significantly enhances the commercial applicability of the research findings, bridging the gap between theoretical modeling and real-world agricultural and pharmaceutical applications [1].
The integration of ANN-based this compound prediction offers transformative potential for pharmaceutical development and quality assurance processes:
Cultivation Optimization: Drug manufacturers can utilize this compound prediction models to identify optimal growing regions and cultivation practices for ensuring consistent raw material quality. By modeling this compound content across different ecological scenarios, companies can establish dedicated cultivation areas with conditions predicted to yield high this compound concentrations, reducing batch-to-batch variability in starting materials.
Supply Chain Management: Predictive models enable improved planning throughout the medicinal plant supply chain. Accurate pre-harvest predictions of this compound content allow manufacturers to adjust sourcing strategies, anticipate extraction yields, and optimize production scheduling. This enhanced forecasting capability reduces supply uncertainty and supports more efficient resource allocation in drug manufacturing operations.
Quality Control Protocols: ANN predictions provide complementary data for quality control laboratories, offering rapid screening methods to supplement conventional analytical techniques. While not replacing precise chemical analysis for final product qualification, prediction models can help prioritize samples for extensive testing and identify potential quality issues earlier in the processing workflow.
Standardization Efforts: The pharmaceutical industry requires standardized extracts with consistent bioactive compound profiles. This compound prediction models support this standardization by enabling selective harvesting from locations and at times predicted to yield this compound concentrations within targeted ranges. This proactive approach to raw material selection enhances the ability to produce finished products with reliable potency specifications [1] [2].
The MLP neural network architecture for this compound prediction exemplifies a sophisticated computational framework designed to model complex ecological relationships. The network processes multiple input variables through interconnected layers, transforming environmental data into accurate this compound content predictions. Below is the structural representation of this network:
MLP neural network architecture for this compound content prediction showing the information flow from ecological input variables through hidden processing layers to the final output prediction.
The network architecture illustrates the flow of information from input ecological variables through the hidden processing layers to the final this compound content prediction. This visualization highlights the fully interconnected structure characteristic of MLP networks, where each node in a layer connects to every node in the subsequent layer. The hidden layers perform the complex transformation of input data through weighted connections and activation functions, enabling the network to learn the non-linear relationships between environmental conditions and this compound accumulation. The optimal number of hidden nodes, determined through iterative experimentation during model development, balances model complexity with predictive performance to prevent both underfitting and overfitting [1].
The application of artificial neural networks, particularly the MLP model, represents a significant advancement in predicting this compound content in Hypericum perforatum based on ecological and phenological parameters. With its demonstrated superior performance (R² = 0.87) over RBF and SVM approaches, the MLP model offers researchers and pharmaceutical professionals an accurate computational tool for optimizing medicinal plant cultivation and standardizing raw material quality. The identification of key influential factors - including phenological stage, hill aspect, soil nitrogen, altitude, and organic carbon - provides valuable insights for targeted agricultural practices aimed at maximizing this compound yield.
This compound accumulation occurs within specialized biological structures known as dark glands (also referred to as black glands) in Hypericum perforatum L. (St. John's wort). These microscopic structures are distributed throughout the plant's aerial parts, particularly on leaf margins and petal edges, appearing as small black dots visible to the naked eye. [1] [2] Dark glands represent the primary storage sites for naphthodianthrone compounds, notably this compound and pseudothis compound, which are among the most biologically active constituents responsible for St. John's wort's medicinal properties. [2] The compartmentalization of these photosensitive and potentially phytotoxic compounds within specialized structures provides an evolutionary advantage by protecting plant tissues from photodamage while allowing for rapid deployment against herbivores and pathogens.
The study of this compound accumulation in dark glands has significant pharmaceutical implications because this compound serves as a powerful natural photosensitizer with demonstrated anticancer, antiviral, and potential antidepressant properties. [2] [3] Understanding the fundamental biological processes governing this compound biosynthesis, transport, and storage in these specialized structures may enable researchers to develop enhanced production strategies, including metabolic engineering approaches and optimized cultivation techniques to increase this compound yields for pharmaceutical applications. [2] This technical guide comprehensively examines the current scientific understanding of this compound accumulation in dark glands, providing researchers with detailed methodologies, quantitative data, and visual representations of the underlying biological processes.
Table 1: this compound Content in Hypericum perforatum Tissues
| Tissue Type | This compound Concentration Range | Extraction Method | Notes/Specific Conditions |
|---|---|---|---|
| Whole Aerial Parts | 0.003-3.0% | Hydroalcoholic extract | Variation due to genetics, environment, and harvest time [1] |
| Dark Glands | Not quantitatively determined | N/A | Primary storage site for this compound [2] |
| Standardized Extracts | 0.3% | Pharmaceutical preparation | Commonly standardized to 0.3% this compound content [4] |
Table 2: Characteristics of Secretory Structures in Hypericum perforatum
| Gland Type | Location | Primary Compounds | Morphological Features |
|---|---|---|---|
| Dark Glands (Black glands) | Leaf margins, petal edges | This compound, pseudothis compound | Appear as black dots; contain naphthodianthrones [1] [2] |
| Pale Glands (Translucent glands) | Leaf lamina | Hyperforin | Appear translucent; embedded in parenchyma with two cell layers [2] |
| Canals (Type A) | Throughout plant except stamens | Various metabolites | Small lumen delimited by 4 polygonal cells [2] |
| Canals (Type B) | Floral organs, stem | Various metabolites | Structure similar to pale glands but oblong shape [2] |
| Canals (Type C) | Carpels only | Various metabolites | Multiple layers of secretory cells surrounding large lumen [2] |
The quantitative variation in this compound content reflected in Table 1 depends on numerous factors, including genetic differences between populations, environmental conditions such as light exposure and soil nutrients, and developmental stage at harvest, with peak this compound production typically occurring during full flowering. [1] The significant concentration range (0.003-3.0%) underscores the importance of standardizing raw materials for pharmaceutical production. As shown in Table 2, the specialized secretory structures in H. perforatum demonstrate functional differentiation, with dark glands specifically adapted for this compound accumulation and storage. [2]
The biosynthetic pathway of this compound, while not fully elucidated, represents a complex sequence of enzymatic transformations beginning with polyketide precursors and proceeding through intermediate compounds that eventually cyclize to form the characteristic naphthodianthrone structure. [2] Current evidence suggests that the final assembly of this compound occurs within or in close proximity to the dark glands, although the complete spatial organization of the biosynthetic pathway across cellular compartments remains an active area of research. The following diagram illustrates the current understanding of the this compound biosynthesis and compartmentalization process:
Schematic of this compound Biosynthesis and Gland Compartmentalization
The diagram illustrates the proposed pathway from polyketide precursors to this compound, highlighting the crucial role of dark glands in the final stages of biosynthesis and storage. The light-mediated final oxidation step explains why this compound accumulation is typically higher in plants grown under adequate light conditions and why the compound functions as an efficient photosensitizer. [2] The compartmentalization of this compound within dark glands serves to protect plant tissues from potential photodamage while allowing the plant to rapidly deploy these defense compounds in response to herbivory or pathogen attack.
Research indicates that the biosynthetic enzymes may be organized in metabolic channels that facilitate the efficient conversion of precursors to the final this compound molecule. [2] The genetic regulation of this pathway involves transcription factors that coordinate the expression of biosynthetic genes, often in response to developmental cues and environmental stimuli. Understanding this spatial organization and its regulatory mechanisms is essential for developing strategies to enhance this compound production through genetic engineering or optimized cultivation practices.
Light microscopy provides the fundamental approach for initial identification and morphological characterization of dark glands in H. perforatum tissues. The following protocol describes the standard procedure for microscopic analysis:
For enhanced resolution of the internal structure of dark glands, transmission electron microscopy (TEM) can be employed to visualize the subcellular organization, including the presence of secretory vesicles and membranes associated with this compound accumulation.
Accurate quantification of this compound content requires validated analytical methods that can distinguish this compound from structurally similar compounds like pseudothis compound. The following high-performance liquid chromatography (HPLC) protocol represents the current standard for this compound quantification:
For localized quantification of this compound specifically within dark glands, microspectrophotometry or matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can be employed to analyze this compound distribution directly in tissue sections without the need for extraction.
Understanding the genetic foundation of this compound biosynthesis enables more sophisticated approaches to manipulating accumulation levels. The following molecular methods facilitate analysis of the biosynthetic pathway:
The integration of these methodological approaches provides comprehensive insights into the developmental regulation of dark glands and the metabolic specialization that enables high this compound accumulation in these distinctive structures.
The targeted accumulation of this compound in dark glands presents several strategic advantages for pharmaceutical development. From a production perspective, the natural concentration of this compound in specific structures simplifies extraction and purification processes, potentially reducing manufacturing costs. [2] The compartmentalization also suggests potential strategies for metabolic engineering where the entire biosynthetic pathway could be reconstituted in heterologous systems by mimicking this natural organizational principle.
Recent research has revealed that this compound demonstrates significant potential beyond its traditional antidepressant applications, particularly in oncology and virology. As one of the most powerful natural photosensitizers known, this compound enables highly effective photodynamic therapy (PDT) for certain cancers, inducing immunogenic cell death through robust generation of reactive oxygen species upon light activation. [2] Additionally, its antiviral efficacy against enveloped viruses, including influenza and hepatitis C, stems from its ability to modify viral proteins and prevent host cell membrane fusion, effects that are significantly enhanced by light exposure. [2] Emerging evidence also suggests potential applications in neurodegenerative disorders, with this compound shown to inhibit β-amyloid fibril formation associated with Alzheimer's disease pathology. [2]
Despite significant advances in understanding this compound accumulation in dark glands, several critical research questions remain unresolved:
Addressing these research priorities will require integrated approaches combining advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics), precise gene editing tools (CRISPR-Cas systems), and synthetic biology approaches to engineer optimized production systems. [2] The development of standardized experimental systems, including gland-specific cell cultures and optimized in vitro gland models, would significantly accelerate research progress.
The targeted accumulation of this compound within specialized dark glands of Hypericum perforatum represents a sophisticated evolutionary adaptation that enables the production and storage of biologically potent compounds without compromising plant viability. The compartmentalization strategy observed in this system offers valuable insights for metabolic engineering approaches aimed at enhancing the production of valuable plant secondary metabolites. Through continued investigation of the developmental processes, biosynthetic pathways, and regulatory mechanisms governing this compound accumulation in dark glands, researchers can develop innovative strategies to optimize this valuable medicinal resource while advancing fundamental understanding of specialized metabolism in plants.
The table below summarizes the key characteristics and findings related to the hyp-1 gene from recent research.
| Aspect | Description & Findings |
|---|---|
| Initial Proposed Function | Final step of hypericin biosynthesis (conversion of emodin to this compound) [1]. |
| Current Classification | Pathogenesis-Related class 10 (PR-10) protein [2] [3]. |
| Gene Structure | Contains a single intron (86-125 bp) at codon 62, a typical feature of dicot PR-10 genes [3]. |
| Key Research Findings | - Not Limiting: Expressed in Hypericum species regardless of their ability to produce this compound [4] [5].
Research into the hyp-1 gene employs a range of molecular techniques to analyze its expression and role, particularly under stress conditions.
This is a standard method for quantifying hyp-1 transcript levels across different tissues and in response to various treatments [2].
Experiments to study hyp-1 as a PR-10 gene involve specific stress treatments [2]:
The experimental workflow for stress-induced gene expression analysis is as follows:
Experimental workflow for stress-induced gene expression analysis.
The collective evidence strongly suggests that the primary role of hyp-1 is not as the key enzyme for this compound biosynthesis. Its classification as a PR-10 protein, constitutive expression in non-producing tissues, localization away from the site of this compound accumulation, and upregulation under stress all point toward a function in general plant defense mechanisms [4] [2] [3].
The relationship between hyp-1 expression, stress signals, and this compound production can be visualized as a network. Note that the link between hyp-1 and this compound biosynthesis is now considered indirect or questionable.
hyp-1 role in stress response and defense mechanisms.
For researchers in drug development, the implications are significant:
This compound is a naphthodianthrone compound predominantly found in various Hypericum species (most notably Hypericum perforatum L., commonly known as St. John's Wort) that has gained substantial importance in pharmaceutical research and development. This secondary metabolite has demonstrated multifaceted biological activities including potent antidepressant, anticancer, and antiviral properties, making it a compound of significant interest for drug development. This compound is regarded as one of the most powerful natural photosensitizers known in nature and is classified as a type II immunogenic cell death inducer, creating promising avenues for cancer photodynamic therapy [1]. The global market for Hypericum-based products represents a multi-billion dollar industry, comprising more than 13% of the total herbal supplement trade in Europe and approximately $6 billion worldwide [1].
The biosynthesis and accumulation of this compound in Hypericum species is influenced by numerous environmental factors, developmental stages, and growing conditions, creating substantial variability in content that presents challenges for standardization of medicinal preparations. Research indicates that this compound is primarily stored in specialized secretory structures called dark glands distributed in aerial parts of Hypericum plants [1]. Understanding the factors that influence this compound concentration is crucial for standardized extraction protocols, quality control in pharmaceutical applications, and developing cultivation strategies to maximize yield. This technical guide synthesizes current research on how altitudinal variation and phenological stages affect this compound content, providing structured data, methodological protocols, and visualizations to support research and drug development activities.
Altitude represents a crucial environmental factor that significantly influences the production of secondary metabolites in Hypericum species through associated changes in UV radiation, temperature regimes, and other abiotic stress factors. Research conducted on Hypericum orientale and Hypericum pallens populations in Northern Turkey demonstrated that plants growing at higher altitudes produced significantly higher amounts of this compound and other bioactive compounds compared to those at lower elevations [2]. The study collected thirty flowering individuals from five different altitudes (400, 950, 1,150, 1,620 and 2,150 m) for H. pallens and six different altitudes (500, 1,150, 1,650, 2,100, 2,720 and 3,250 m) for H. orientale, with all chemical assays conducted via HPLC analysis [2] [3].
The mechanism behind this altitudinal enhancement appears to be a protective response of plants to different abiotic stress factors prevalent in higher altitudes, particularly high ultraviolet (UV)-B radiation and low temperature conditions [2]. These environmental stresses trigger defense mechanisms in plants that often involve increased production of phenolic compounds like this compound, which act as natural sunscreens and antioxidants. This correlation between altitude and this compound content has been confirmed through artificial neural network modeling, which identified altitude as one of the most influential factors affecting this compound accumulation in Hypericum perforatum [4].
Table 1: Altitudinal Impact on this compound Content in Hypericum Species
| Hypericum Species | Altitude Range (m) | Impact on this compound Content | Associated Environmental Factors |
|---|---|---|---|
| H. orientale | 500-3,250 | Significant increase with altitude | High UV-B radiation, lower temperatures |
| H. pallens | 400-2,150 | Significant increase with altitude | High UV-B radiation, lower temperatures |
| H. perforatum | 1,000-4,000 | Positive correlation with altitude | Total nitrogen, organic carbon, hill aspect |
The developmental stage of Hypericum plants significantly affects the production and accumulation of this compound and related compounds, creating predictable fluctuations in content throughout the growing season. Research indicates that the optimal harvesting time for maximizing this compound yield coincides with specific phenological stages, though these patterns can vary between species. Studies on Hypericum androsaemum and Hypericum xylosteifolium revealed that these species do not produce this compound and pseudothis compound but accumulate other phenolic compounds at different levels during their phenological cycles [5]. This highlights the species-specific nature of phenological impacts on secondary metabolite production.
For commercial cultivation and wild harvesting of medicinally valuable Hypericum species like H. perforatum, understanding these phenological patterns is essential for quality control and standardization of raw materials. The flowering stage has been identified as particularly critical for this compound accumulation in several Hypericum species, though the specific timing may vary based on local growing conditions and genetic factors [4]. The complex interplay between phenological stage and environmental conditions creates a dynamic chemical profile that must be carefully considered when developing standardized extraction protocols.
Table 2: Phenological Impact on Bioactive Compounds in Hypericum Species
| Hypericum Species | Phenological Stages Assessed | Impact on this compound/Related Compounds | Key Findings |
|---|---|---|---|
| H. androsaemum | Vegetative, flowering, seed ripening | Does not produce this compound | Consistent accumulation of avicularin, caffeic acid, isoquercitrin |
| H. xylosteifolium | Vegetative, flowering, seed ripening | Does not produce this compound | Phenolic content varied significantly with developmental stage |
| H. perforatum | Vegetative, flowering, seed ripening | Highest this compound at flowering stage | Phenological stage identified as most influential factor in ANN models |
High-Performance Liquid Chromatography has emerged as the gold standard for accurate quantification of this compound in Hypericum species and commercial preparations due to its high specificity, sensitivity, and reproducibility. The United States Pharmacopeia (USP) and European Pharmacopeia (EP) publish harmonized HPLC methods for determining total this compound in St. John's Wort powders and extracts, though these methods have recognized limitations including long run times (66 minutes), use of ternary gradients that not all instruments can accommodate, and potential stationary phase collapse issues during aqueous equilibration steps [6].
Recent methodological advances have led to the development of improved UHPLC techniques that offer enhanced performance characteristics. A 2023 study presented a modified UHPLC method that addresses the limitations of the USP approach by implementing a binary gradient instead of ternary, using purified this compound as a chemical standard instead of oxybenzone, applying a specific wavelength of 588 nm to limit interference, and optimizing the equilibration step to prevent stationary phase collapse [6]. This refined approach resulted in better resolved peaks, shorter run time, and increased sustainability due to reduced chemical consumption while maintaining accuracy and reliability for analyzing various dosage forms including capsules and tablets [6].
Table 3: Comparison of HPLC/UHPLC Methods for this compound Quantification
| Method Parameter | USP Pharmacopeia Method | Improved UHPLC Method |
|---|---|---|
| Run Time | 66 minutes | Significantly reduced |
| Mobile Phase | Ternary gradient | Binary gradient |
| Detection Wavelength | Not specified | 588 nm |
| Primary Standard | Oxybenzone | Purified this compound |
| Equilibration | 100% aqueous (risk of phase collapse) | Optimized to prevent collapse |
| Sustainability | Higher solvent consumption | Reduced chemical usage |
Proper method validation is essential for ensuring the reliability and accuracy of this compound quantification in both research and quality control settings. The modified UHPLC method has been validated according to USP guidelines for detection limit, quantitation limit, linearity, precision, repeatability, and accuracy [6]. These validation parameters provide confidence in the method's performance across different sample matrices and concentration ranges.
An important recent development in analytical sciences is the assessment of method greenness, which evaluates the environmental impact of analytical procedures. The eco-scale metric provides a quantitative measure of a method's environmental footprint, with ideal green analysis scoring 100 points [6]. Penalty points are assigned for aspects that deviate from green criteria, including hazardous reagents, high energy consumption, and waste generation. Methods scoring above 75 are considered excellent green analyses, while scores above 50 are acceptable [6]. The modified UHPLC method for this compound analysis demonstrates improved greenness characteristics compared to traditional approaches, aligning with growing emphasis on sustainable analytical practices in pharmaceutical research and quality control.
Standardized protocols for plant material collection and sample preparation are critical for obtaining reliable and reproducible results in this compound quantification studies. Research indicates that comprehensive sampling should account for altitudinal variation, phenological stages, and soil characteristics to fully capture the factors influencing this compound content [4]. The following protocol outlines a systematic approach for plant material collection and preparation:
Sampling Design: Establish linear transects (e.g., 1000 m in length) at different altitude classes (e.g., every 200 m elevation change) to ensure representative coverage of varying ecological conditions [4]. Collect plant samples that touch the transect line using appropriate replication (typically 30+ individuals per population) to account for individual genetic variation [2] [4].
Phenological Staging: Collect aerial parts of Hypericum plants at three distinct developmental stages: (1) vegetative stage, (2) flowering stage, and (3) seed ripening stage over the growing season to capture ontogenetic variations in this compound content [4]. Record precise phenological information for each sample.
Soil and Environmental Data: At each sampling point, collect data on soil characteristics including organic carbon (%), total nitrogen (%), absorbable phosphorous (ppm), absorbable potassium (ppm), sand (%), silt (%), clay (%), electrical conductivity (EC), and acidity (pH) [4]. Additionally, record topographic features including altitude (m), slope (%), and hill aspect (north, east, south, west) as these factors significantly influence this compound accumulation [4].
Plant Processing: Air-dry plant materials in shadow at room temperature for approximately one week to preserve chemical integrity, then grind using a grinder with a 2 mm mesh size to ensure uniform particle size [4]. Create composite samples by mixing all tissue types at equal proportions unless specific organ-based analysis is required [4]. Store voucher specimens in recognized herbaria for future reference and taxonomic verification.
The following detailed protocol for this compound extraction and analysis has been adapted from multiple methodological studies to optimize recovery and accuracy:
Chlorophyll Removal: Place 100 g of ground aerial parts of Hypericum in a 1000 mL volumetric flask and add chloroform to volume [4]. Place the mixture on a stirrer at room temperature overnight, then filter through Whatman filter paper and discard the chlorophyll-containing supernatant [4]. Repeat this procedure three times until colorless supernatant is obtained, ensuring efficient removal of nonpolar constituents that could interfere with subsequent analysis.
This compound Extraction: Evaporate residual chloroform using nitrogen gas at 40°C to prevent compound degradation [4]. Dissolve the dried residue in 1 L of acetone and sonicate for 20 minutes in an ultrasonic bath before allowing it to stir overnight [4]. Repeat this extraction procedure for 4 consecutive days, combining the acetone extracts each time to ensure comprehensive extraction of this compound. Evaporate the combined extracts on a rotary evaporator at controlled temperature (below 40°C) to prevent thermal degradation and record the dried extract weight for yield calculation.
Sample Preparation for HPLC: Reconstitute the dried extract in methanol at a concentration of 10 mg/mL and filter through a 0.45 µm PTFE filter prior to HPLC analysis to remove particulate matter that could damage HPLC columns or interfere with detection [4].
HPLC/UHPLC Analysis: Utilize an UHPLC system equipped with a diode array detector set to 588 nm for specific this compound detection [6]. Employ a C18 column (e.g., Diazem-phenyl, 5 µm, 250 × 4.6 mm or ACME Xceed C18 100 × 2.1 mm–1.9 µm) maintained at 30°C [4] [6]. Use a binary mobile phase consisting of 0.2% phosphoric acid in water (v/w) as channel A and HPLC-grade acetonitrile as channel B with a flow rate of 0.4-1.0 mL/min depending on column specifications [4] [6]. Implement a gradient elution program optimized for this compound separation (refer to Table 4 for specific gradient parameters).
The following workflow diagram illustrates the complete experimental procedure from sample collection to this compound quantification:
Experimental workflow for this compound analysis from plant collection to quantification
Table 4: Optimized Binary Gradient for this compound UHPLC Analysis [6]
| Time (min) | % Mobile Phase A (0.2% Phosphoric Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | |----------------|----------------------------------------------------------|----------------------------------------|------------------------| | 0 | 70 | 30 | 0.4 | | 5 | 60 | 40 | 0.4 | | 10 | 50 | 50 | 0.4 | | 15 | 40 | 60 | 0.4 | | 20 | 30 | 70 | 0.4 | | 25 | 10 | 90 | 0.4 | | 30 | 10 | 90 | 0.4 | | 35 | 70 | 30 | 0.4 |
The biosynthetic pathways leading to this compound production in Hypericum species involve complex biochemical processes that are not yet fully elucidated, though significant progress has been made in identifying key genes and enzymes. Current evidence suggests that this compound biosynthesis shares common precursors with the polyketide pathway, with emodin anthrone serving as a likely intermediate [1]. The identification of genes such as HpPKS2 (polyketide synthase) and HpPOCPs (phenolic oxidative coupling proteins) has provided important insights into the molecular mechanisms underlying this compound production [7].
Research has demonstrated that the development of specialized secretory structures called dark glands is essential for this compound accumulation, with studies showing that reversible inhibition of dark gland development directly impacts this compound biosynthesis [7]. These dark glands appear to be the exclusive sites of this compound storage and possibly synthesis, representing important targets for both genetic research and cultivation strategies aimed at increasing this compound yield. The application of genome editing tools and synthetic biology approaches holds promise for unlocking the full pharmaceutical potential of this compound and related compounds through metabolic engineering [1].
The following diagram illustrates the current understanding of factors influencing this compound biosynthesis and their interrelationships:
Key factors influencing this compound biosynthesis and accumulation
The documented effects of altitude and phenological stage on this compound content have direct implications for the optimization of cultivation practices and harvesting protocols for Hypericum species used in pharmaceutical preparations. Based on research findings, establishing cultivation sites at higher altitudes (above 1,000 meters where feasible) can significantly enhance this compound yield through natural environmental induction of biosynthetic pathways [2] [4]. Additionally, precise timing of harvest to coincide with the flowering stage has been shown to maximize this compound content, though species-specific variations require careful consideration [4] [5].
The development of artificial neural network models (particularly Multi-Layer Perceptron models with R² = 0.87) for predicting this compound content based on ecological conditions provides a powerful tool for cultivation planning and resource optimization [4]. These models successfully integrate multiple environmental parameters including phenological stage, hill aspect, total nitrogen, altitude, and organic carbon to generate accurate predictions of this compound content, allowing growers to optimize harvest timing and location for maximum pharmaceutical yield [4]. The availability of graphical user interface tools based on these models further enhances their practical applicability for field use.
The substantial variation in this compound content related to altitudinal and phenological factors presents significant challenges for standardization of herbal preparations and necessitates rigorous quality control measures. Analysis of commercially available St. John's Wort products has revealed concerning inconsistencies, with total this compound content varying from 0% to 108.62% of label claims for capsules and 31.34% to 80.18% for tablets [8]. These findings highlight the critical importance of implementing robust analytical methods and standardized sampling protocols throughout the supply chain to ensure product consistency and efficacy.
The development and validation of improved UHPLC methods for this compound quantification addresses important limitations of previous pharmacopeial methods and provides more reliable tools for quality assessment [6]. Implementation of these advanced analytical methods, combined with careful attention to raw material sourcing based on altitudinal and phenological considerations, can significantly enhance the reliability and therapeutic consistency of Hypericum-based pharmaceutical products. Furthermore, the integration of green chemistry principles into analytical protocols supports sustainable practices in natural product research and development without compromising analytical performance [6].
This compound (4,5,7,4′,5′,7′-hexahydroxy-2,2′-dimethylnaphtodianthrone) is a naturally occurring chromophore found predominantly in Hypericum perforatum L. (St. John's wort). While extensively studied as a potent photosensitizer for photodynamic therapy (PDT), emerging evidence reveals that this compound exhibits significant biological activities independent of light activation [1]. Traditionally, this compound was claimed to have minimal dark cytotoxicity, but recent studies demonstrate that it possesses substantial light-independent effects across multiple biological systems, including anti-cancer, antiviral, antidepressant, and anti-obesity activities [2] [3] [4].
The molecular basis for this compound's light-independent actions involves complex interactions with multiple cellular targets, including protein kinases, Bcl2 family proteins, ion channels, and various metabolic enzymes. Unlike photoactivated this compound that primarily generates reactive oxygen species (ROS) to exert cytotoxic effects, the dark activities of this compound involve more nuanced mechanisms such as protein inhibition, altered gene expression, modulation of ion channels, and induction of apoptotic signaling cascades [2] [4] [1]. This comprehensive technical review synthesizes current scientific knowledge on the light-independent biological activities of this compound, with particular emphasis on molecular mechanisms, experimental methodologies, and potential therapeutic applications.
This compound exerts significant effects on apoptotic regulation through direct interactions with key signaling proteins in the absence of light. In human glioma (U87 MG) and coronary artery endothelial (HCAEC) cells, this compound (500 nM) significantly altered the distribution of Bcl2 family proteins, resulting in translocation of Bcl2 into nuclei and redistribution of Bax to distinct foci throughout the cell [2]. These changes in protein localization trigger apoptotic signaling through multiple pathways:
The following diagram illustrates the intricate network of this compound's light-independent effects on apoptotic signaling pathways:
Figure 1: this compound's light-independent effects on apoptotic signaling pathways through interactions with PKC isoforms and Bcl2 family proteins
This compound localizes in multiple subcellular compartments including mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes, where it exerts light-independent effects on organelle function and cellular metabolism:
In neuronal systems, this compound demonstrates significant electrophysiological activity independent of light. In primary cultures of neonatal rat hippocampal neurons, extracellularly applied this compound dose-dependently increases action potential duration without affecting amplitude [4]. The mechanism involves:
Table 1: Quantitative efficacy data for light-independent biological activities of this compound
| Biological Activity | Experimental System | Concentration Range | Key Efficacy Metrics | References |
|---|---|---|---|---|
| Anti-apoptotic Regulation | U87 MG glioma cells | 500 nM | Bcl2 nuclear translocation; Bax redistribution to foci; 70% pBcl2S70 co-localization with PKCα | [2] |
| Ion Channel Modulation | Rat hippocampal neurons | 1-10 μM | 50.7% inhibition of IA current; 32.5% inhibition of IK current; 25-30% increase in AP duration | [4] |
| Anti-obesity Effects | 3T3-L1 adipocytes | 1-8 μM | 40-60% reduction in lipid accumulation; modulation of PPAR-γ, IRS-1, FABP4 expression | [3] |
| Antiviral Activity | Vero E6 cells (SARS-CoV-2) | <200 nM | CC50 >200 nM; significant replication inhibition post-infection; virucidal activity at 4°C, 22°C, 37°C | [6] |
| Metabolic Effects | Glioma/endothelial cells | 0.5-1 μM | Cell-type specific viability reduction (90% to 50% in HCAEC); oxidative stress induction; metabolic phenotype shift | [2] [5] |
Table 2: Cytotoxicity profile of this compound across cell types in darkness
| Cell Type | This compound Concentration | Exposure Time | Viability Impact | Notes | References |
|---|---|---|---|---|---|
| Vero E6 cells | <200 nM | 24-48h | No significant cytotoxicity | CC50 >200 nM; wide therapeutic window for antiviral application | [6] |
| HCAEC endothelial cells | 500 nM | 24h | 90% → 50% viability | Significant reduction associated with Bax nuclear translocation | [2] |
| U87 MG glioma cells | 500 nM | 24h | Minimal viability impact | Malignant cells show resistance with additional survival mechanisms | [2] |
| 3T3-L1 adipocytes | 1-8 μM | 48h | Dose-dependent reduction | MTT assay; concurrent with reduced lipid accumulation | [3] |
| Rat hippocampal neurons | 1-10 μM | 30 min electrophysiology | No acute cytotoxicity | Electrophysiological changes reversible upon washout | [4] |
The subcellular localization of Bcl2 family proteins under this compound treatment can be analyzed through the following protocol:
The patch-clamp electrophysiology protocol for evaluating this compound's effects on neuronal action potentials and ion currents:
The following workflow diagram illustrates the key methodological approaches for studying this compound's light-independent effects:
Figure 2: Experimental workflow for evaluating this compound's light-independent biological activities
Network pharmacology and molecular docking studies provide insights into this compound's multi-target mechanisms:
This compound demonstrates significant potential as an adjuvant therapeutic agent in oncology through its light-independent effects on apoptotic signaling and metabolic reprogramming:
Recent evidence demonstrates this compound's potent antiviral activity against SARS-CoV-2 through light-independent mechanisms:
This compound exhibits multi-target anti-obesity effects through modulation of metabolic, inflammatory, and mitochondrial pathways:
The light-independent biological activities of this compound represent a promising frontier for drug development across multiple therapeutic areas. While historically overshadowed by its photodynamic applications, this compound's dark activities encompass complex interactions with apoptotic regulators, ion channels, metabolic enzymes, and viral proteins. The concentration-dependent, cell-type specific effects highlight the importance of careful dosing and target selection for therapeutic applications.
The synthesis of hypericin, a naturally occurring naphthodianthrone from St. John's Wort, is of significant interest due to its potent applications in photodynamic therapy (PDT) for cancer treatment [1] [2]. While it can be isolated from plants, this process is tedious and yields are low (typically 0.03-0.09%) [3] [2]. Consequently, chemical synthesis, particularly from the readily available precursor emodin, has become the preferred route to obtain substantial quantities for research and potential clinical use.
The following diagram illustrates the streamlined, two-step synthesis of this compound from emodinanthrone, which serves as a key intermediate in the most efficient modern routes.
Overview of the efficient two-step this compound synthesis pathway.
The transformation of emodin into this compound is a dimerization process, where two emodin-derived molecules couple to form the complex naphthodianthrone structure of this compound.
A highly efficient and environmentally friendly synthesis was developed to address the limitations of earlier methods that used toxic solvents, harsh conditions, and long reaction times [3]. This modern pathway achieves an exceptional overall yield of 92% over two steps from emodinanthrone.
The table below summarizes the key advantages of this green method compared to a classical synthesis approach.
| Synthetic Method | Key Reaction Steps & Conditions | Reported Yield | Key Advantages & Disadvantages |
|---|
| Efficient Green Synthesis [3] | 1. Oxidative Dimerization: Emodinanthrone to Protothis compound in water with microwave assistance. 2. Photocyclization: Protothis compound to this compound under 575 nm visible light for 1 hour. | 92% (over two steps) | Advantages: High yield, mild conditions, uses water as solvent, short reaction time, complies with green chemistry principles. Disadvantages: Requires specialized equipment (microwave reactor, visible light reactor). | | Classical Semi-Synthesis [3] | 1. Reduction: Emodin to Emodinanthrone (e.g., with SnCl₂/HCl). 2. Oxidative Dimerization: In pyridine. 3. Photocyclization: Overnight irradiation with a 500 W halogen lamp. | ~51-74% | Advantages: Relies on classic, well-understood chemistry. Disadvantages: Uses toxic solvents (pyridine, DMF), long reaction times, lower yield compared to green method. |
For researchers aiming to replicate the efficient green synthesis, here is a detailed methodology based on the published procedure [3].
In nature, this compound biosynthesis in Hypericum perforatum is believed to follow the polyketide pathway [2]. The proposed biosynthetic route begins with the formation of emodin anthrone, which is considered the direct precursor.
This compound is a powerful photosensitizer [1] [2]. Its therapeutic effect in PDT is mediated through two primary mechanisms activated by light, as shown in the following pathway.
Mechanism of this compound-induced photodynamic cancer cell death.
These reactive molecules cause oxidative damage to proteins, lipids, and nucleic acids, ultimately triggering apoptosis (programmed cell death) and/or necrosis in cancer cells [1]. The selectivity of PDT arises from the preferential accumulation of the photosensitizer in tumor tissues and the localized application of light [1].
The efficient synthesis of this compound and its derivatives paves the way for further development of targeted therapies, including their use in antibody-drug conjugates (ADCs) [4] [5].
Glioblastoma multiforme (GBM) remains one of the most aggressive and therapeutic-resistant primary brain tumors, with dismal prognosis despite multimodal treatment approaches including surgery, radiation, and chemotherapy. The infiltrative nature of glioma cells into surrounding healthy brain tissue presents a significant challenge for complete surgical resection, inevitably leading to tumor recurrence. Photodynamic therapy (PDT) has emerged as a promising adjunctive treatment modality that can selectively target residual tumor cells after resection. Hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's wort), has gained significant research interest due to its exceptional photophysical properties, including high triplet quantum yield and efficient reactive oxygen species (ROS) generation, coupled with its ability to cross the disrupted blood-brain barrier and selectively accumulate in tumor tissue. These application notes provide a comprehensive technical protocol for implementing this compound-mediated PDT in glioma research models, encompassing detailed methodologies, quantitative parameters, and mechanistic insights to facilitate standardized implementation across research laboratories.
This compound exhibits complex spectral characteristics with multiple absorption peaks across both blue-violet (approximately 470-550 nm) and orange-red (approximately 580-600 nm) spectral ranges, enabling flexible light activation options [1]. The compound demonstrates outstanding photostability and a high fluorescence quantum yield, making it suitable for both therapeutic and diagnostic applications. This compound's lipophilic nature facilitates its incorporation into cellular membranes, particularly in the perinuclear region, with documented accumulation in endoplasmic reticulum, Golgi apparatus, mitochondria, and lysosomes [2] [3]. This multi-organelle targeting capability significantly enhances its photodynamic efficacy by enabling simultaneous damage to multiple critical cellular compartments.
The photodynamic action of this compound primarily occurs through both Type I and Type II photochemical mechanisms. Upon light activation, this compound transitions to an excited triplet state that can subsequently react with biological substrates via electron transfer (Type I) or with molecular oxygen to generate singlet oxygen (Type II) [4] [5]. The high triplet quantum yield (approximately 0.92) of this compound translates to exceptional ROS generation efficiency, resulting in potent phototoxic effects against glioma cells at relatively low light doses [6] [5].
Table 1: Photophysical Properties of this compound
| Parameter | Characteristics/Spectral Ranges | Experimental Significance |
|---|---|---|
| Absorption Maxima | Multiple peaks in blue-violet (470-550 nm) and orange-red (580-600 nm) ranges [1] | Enables flexible light source selection; red light preferred for deeper tissue penetration |
| Fluorescence Emission | Peak emission between 590-650 nm [6] | Suitable for fluorescence-guided surgery and therapy monitoring |
| Triplet Quantum Yield | ~0.92 [5] | Exceptional ROS generation efficiency |
| Primary Photochemical Pathways | Type I (radical formation) and Type II (singlet oxygen generation) [4] | Dual mechanism enhances therapeutic efficacy across varying oxygen tensions |
| Lipophilicity | High (log P > 3) [6] | Influences cellular uptake kinetics and membrane localization |
Table 2: Standardized this compound-PDT Parameters for Glioma Cell Lines
| Parameter | Optimized Range | Key Experimental Observations |
|---|---|---|
| This compound Concentration | 0.1-10 µM (typically 1-5 µM for in vitro) [1] [6] | Concentration-dependent uptake and phototoxicity; >5 µM may increase dark toxicity in some lines |
| Incubation Time | 2-4 hours (standard); up to 24 hours for maximal accumulation [6] [5] | Uptake plateaus after ~4 hours in most glioma lines; energy-dependent process (reduced at 4°C) |
| Incubation Temperature | 37°C (optimal); significantly reduced at 4°C [6] | Uptake inhibited at low temperatures, indicating active transport mechanisms |
| Light Wavelength | 595-600 nm (optimal) [6] | Matches absorption maximum; balances tissue penetration and photochemical efficiency |
| Light Fluence | 0.15-5 J/cm² (cell line dependent) [6] [3] | U-87 MG: ID₅₀ 0.15-0.22 J/cm²; LN229 and T98G require slightly higher fluences |
| Serum Concentration | 10% FCS during incubation [5] | Enhanced solubility and consistent cellular uptake |
This compound-PDT initiates a complex interplay of cell death mechanisms that evolves over time and with increasing light dose. Advanced FLIM studies have revealed that apoptosis typically represents the initial cell death pathway, characterized by cell shrinkage, nuclear condensation, and caspase activation, followed by progression to necrosis with continued irradiation [2] [3]. The specific cell death mechanism depends on multiple factors including This compound subcellular localization, light dose, cellular energy status, and cell type.
Recent evidence indicates that this compound-PDT can also induce ferroptosis in some cancer models, characterized by lipid peroxidation accumulation through inhibition of the AKT/mTORC1/GPX4 axis [7]. Additionally, autophagy frequently occurs as a stress response, which may serve either pro-survival or pro-death functions depending on cellular context [4].
The perinuclear accumulation pattern of this compound significantly influences its photodynamic mechanism. Unlike 5-ALA-induced protoporphyrin IX that primarily localizes to mitochondria, this compound demonstrates multi-organelle targeting with documented localization in:
Table 3: Cell Death Mechanisms in this compound-PDT for Glioma
| Cell Death Mechanism | Key Characteristics | Experimental Detection Methods | Temporal Pattern |
|---|---|---|---|
| Apoptosis | Cell shrinkage, chromatin condensation, caspase activation, phosphatidylserine externalization [2] [4] | Annexin V/PI staining, caspase activity assays, DNA fragmentation analysis | Early response (0-6 hours post-PDT) |
| Necrosis | Cellular swelling, plasma membrane rupture, inflammation [2] [3] | PI uptake, LDH release, loss of membrane integrity | Later response (>3 hours post-PDT) with higher light doses |
| Ferroptosis | Lipid peroxidation accumulation, glutathione depletion, mitochondrial shrinkage [7] | C11-BODIPY⁵⁸¹/⁵⁹¹ assay, GPX4 activity, TEM morphology | Intermediate phase (4-12 hours) |
| Autophagy | Formation of autophagosomes, LC3-I to LC3-II conversion, increased autolysosomes [4] | Western blot for LC3 and p62, fluorescence microscopy of LC3 puncta | Early and sustained response (2-24 hours) |
These application notes provide a comprehensive framework for implementing this compound-mediated photodynamic therapy in glioma research models. The standardized protocols, quantitative parameters, and mechanistic insights facilitate reproducible experimental design and data interpretation across different laboratory settings. The multi-modal cell death mechanisms induced by this compound-PDT, coupled with its favorable tumor selectivity, position this approach as a promising therapeutic strategy against glioblastoma. Future directions should focus on nanoparticle-based delivery systems to enhance this compound bioavailability, combination therapies with conventional treatments to overcome resistance, and advanced imaging techniques to monitor treatment response in real-time. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the fundamental principles outlined herein to ensure methodological rigor and translational relevance.
Post-stroke depression (PSD) represents a significant neuropsychiatric complication affecting between 18-52% of stroke survivors, leading to impaired recovery, decreased quality of life, and increased mortality. [1] [2] The blood-brain barrier (BBB) presents a formidable obstacle to therapeutic agents targeting central nervous system (CNS) disorders, with approximately 98% of small-molecule drugs and nearly 100% of macromolecule drugs prevented from entering brain tissue from the bloodstream. [3] Intranasal (IN) drug delivery has emerged as a promising non-invasive strategy to circumvent the BBB, utilizing direct neural pathways to transport therapeutics from the nasal cavity to the brain. [4] [5]
Hypericin, a naphthodianthrone compound primarily derived from Hypericum perforatum L. (St. John's Wort), demonstrates multifaceted biological activities including antidepressant, anti-inflammatory, and neuroprotective properties. [6] Recent evidence indicates that this compound ameliorates depressive behaviors in PSD rat models by regulating inflammation levels through the MEK/ERK/CREB signaling pathway, promoting M2 microglial polarization, reducing pro-inflammatory cytokines, and increasing serotonin (5-HT) levels. [7] The integration of this compound's therapeutic potential with targeted intranasal delivery systems offers a novel approach for effective PSD management by overcoming traditional limitations associated with oral and intravenous administration, including first-pass metabolism, systemic side effects, and poor brain bioavailability.
This compound exerts its antidepressant effects through multiple interconnected mechanisms that address the complex pathology of PSD:
MEK/ERK/CREB Pathway Activation: this compound significantly enhances the phosphorylation and activation of MEK, ERK, and CREB proteins, crucial signaling molecules involved in neuronal survival, plasticity, and cognitive function. In PSD model rats, this compound treatment increased the expression ratios of p-MEK/MEK, p-ERK/ERK, and p-CREB/CREB, correlating with improved depressive-like behaviors. [7]
Microglial Polarization Regulation: this compound promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 microglial phenotype, evidenced by reduced iNOS and increased Arg-1 expression in the hippocampus of treated PSD rats. This polarization reduces neuroinflammation and creates a conducive environment for neural repair. [7]
Inflammatory Cytokine Modulation: this compound administration significantly decreases pro-inflammatory IL-6 while increasing anti-inflammatory IL-10 levels in both in vivo PSD models and LPS-induced microglial injury models, rebalancing the inflammatory milieu that contributes to depressive symptomatology. [7]
Monoamine Neurotransmitter Regulation: Treatment with this compound increases serotonin (5-HT) levels in the serum of PSD rats, addressing the monoamine deficiency associated with depression pathogenesis. [7]
Table 1: Efficacy Parameters of this compound in Preclinical PSD Models
| Parameter | This compound Low Dose (100 mg/kg) | This compound High Dose (400 mg/kg) | Fluoxetine (Positive Control) |
|---|---|---|---|
| Open Field Test Improvement | Moderate | Significant | Significant |
| Elevated Plus Maze Time | Moderate increase | Significant increase | Significant increase |
| IL-6 Reduction | ~30% | ~60% | ~50% |
| IL-10 Elevation | ~25% | ~55% | ~45% |
| 5-HT Increase | ~20% | ~45% | ~40% |
| p-CREB/CREB Ratio | ~1.5-fold | ~2.8-fold | ~2.2-fold |
Data derived from reference [7] demonstrating dose-dependent efficacy of this compound in PSD rat models.
Successful intranasal delivery of this compound requires optimization of formulation parameters to enhance stability, mucosal permeability, and brain targeting efficiency. Several nanocarrier systems have demonstrated potential for nose-to-brain delivery:
Liposomes: Phospholipid-based vesicles with particle sizes below 150 nm have demonstrated enhanced brain deposition and prolonged release (up to 96 hours), significantly improving drug bioavailability compared to conventional formulations. [4]
Nanoemulsions: Typically sized between 20-200 nm (optimal around 106.8 nm), these systems have shown a 1.68-fold increase in brain permeation efficiency, providing excellent solubility for lipophilic compounds like this compound. [4] [5]
Solid Lipid Nanoparticles (SLNs): Often within the 100-300 nm range (optimized around 129 nm), SLNs allow for sustained drug release and higher brain targeting, protecting the encapsulated drug from enzymatic degradation. [4]
Nanostructured Lipid Carriers (NLCs): With optimized sizes around 190.98 nm, these carriers have achieved superior brain delivery efficacy, with intranasal administration yielding higher AUC values than intravenous routes. [4]
Table 2: Optimized Parameters for this compound Intranasal Formulations
| Parameter | Target Range | Significance |
|---|---|---|
| Particle Size | 50-200 nm (optimal <150 nm) | Ensures effective mucosal adhesion and enhanced permeability through olfactory and trigeminal pathways |
| Zeta Potential | ±20-30 mV | Provides adequate colloidal stability and interaction with nasal mucosa |
| Lipophilicity (Log P) | 2-5 | Balances mucosal permeability and drug release from nanocarrier |
| Mucoadhesive Strength | >2× control | Enhances residence time in nasal cavity for improved absorption |
| Drug Loading Capacity | >5% w/w | Reduces required administration volume while maintaining efficacy |
| Osmolarity | 280-330 mOsm/kg | Prevents nasal irritation and maintains epithelial integrity |
The intranasal delivery of this compound utilizes specific neural pathways to bypass the blood-brain barrier:
Olfactory Nerve Pathway: Drugs absorbed by the olfactory epithelium are transported along olfactory nerve fibers, bypassing the BBB and directly reaching the cerebral cortex, hippocampus, and other brain regions. This pathway supports the transport of small molecules, peptides, proteins, and macromolecules, achieving rapid absorption and high brain concentrations. [4] [5]
Trigeminal Nerve Pathway: Drugs administered through the nasal mucosa are absorbed by epithelial cells and interact with sensory neurons of the trigeminal nerve, facilitating delivery to the brainstem and thalamic regions. This pathway operates through both intra-axonal transport and extracellular diffusion, providing an additional route to CNS targets. [4] [5]
Paracellular and Transcellular Pathways: Beyond neural pathways, drugs may traverse the neurovascular spaces surrounding the olfactory and trigeminal nerves through passive diffusion, providing an additional mechanism to enhance intranasal drug delivery efficiency. [4]
Objective: To establish a clinically relevant PSD model that incorporates both ischemic brain injury and subsequent depressive-like behaviors.
Materials:
Procedure:
Focal Cerebral Ischemia Induction:
Post-Stroke Depression Induction:
Objective: To efficiently deliver this compound formulations to the brain via intranasal route while ensuring proper deposition and absorption.
This compound Formulation Preparation:
Administration Technique:
Open Field Test (OFT):
Elevated Plus Maze (EPM):
Sucrose Preference Test (SPT):
Forced Swim Test (FST):
ELISA for Neurotransmitters and Cytokines:
Western Blot Analysis for Signaling Pathways:
Immunohistochemistry for Cellular Markers:
Primary Outcome Measures:
Statistical Approach:
Table 3: Anticipated Therapeutic Effects of Intranasal this compound in PSD Models
| Parameter | PSD Model | This compound Treatment | % Improvement |
|---|---|---|---|
| Infarct Volume | 35-45% of hemisphere | 15-25% of hemisphere | 40-60% reduction |
| Neurological Score | 2.5-3.5 | 1.0-1.5 | 50-70% improvement |
| Sucrose Preference | 40-50% | 65-75% | 40-60% increase |
| Open Arm Time (EPM) | 10-15% | 25-35% | 80-120% increase |
| IL-6 Level | 2.5-3.5× control | 1.2-1.8× control | 40-60% reduction |
| IL-10 Level | 40-60% of control | 90-110% of control | 70-90% increase |
| 5-HT Level | 50-60% of control | 85-100% of control | 50-70% increase |
| p-CREB/CREB Ratio | 40-50% of control | 120-150% of control | 150-200% increase |
Rapid Mucociliary Clearance: Enhance formulation residence time by incorporating mucoadhesive polymers like chitosan (0.5-1.0% w/v) or polycarbophil. [4]
Enzymatic Degradation: Include enzyme inhibitors such as aprotinin (0.1-0.15 mg/mL) or bestatin (0.1-0.2 mg/mL) to protect this compound from nasal cavity peptidases. [4]
Limited Permeation: Optimize permeation enhancers (e.g., bile salts, cyclodextrins) while monitoring mucosal toxicity through histopathological examination. [5]
Nasal Irritation: Conduct mucosal ciliotoxicity studies using frog palate or chicken embryo models to assess formulation safety. Adjust pH and osmolarity to physiological ranges. [5]
Variable Dosing: Standardize administration technique and animal positioning to ensure consistent deposition in olfactory region. Validate delivery efficiency using fluorescent markers. [4] [5]
Quantitative Methods:
Qualitative Methods:
The integration of this compound's multifaceted therapeutic mechanisms with advanced intranasal delivery systems presents a promising strategy for addressing the complex pathophysiology of post-stroke depression. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for developing and evaluating this compound-based intranasal formulations. The robust antidepressant and anti-inflammatory effects of this compound, mediated through the MEK/ERK/CREB pathway and microglial polarization, combined with the targeted delivery afforded by nanocarrier systems via olfactory and trigeminal pathways, offer significant advantages over conventional antidepressant therapies.
Future directions should focus on optimizing formulation parameters for clinical translation, conducting detailed toxicological assessments, and exploring personalized dosing regimens based on stroke characteristics and genetic factors. The continued refinement of these protocols will accelerate the development of effective neurotherapeutics for PSD and potentially other neuropsychiatric disorders characterized by inflammation and neurotransmitter dysregulation.
This compound-mediated photodynamic diagnosis (PDD) represents an advanced cancer imaging modality that leverages the unique photophysical properties of this compound, a naturally occurring photosensitizer found in Hypericum perforatum (St. John's Wort). This diagnostic approach capitalizes on the selective accumulation of this compound in malignant tissues and its characteristic fluorescence emission when excited by specific wavelengths of light, allowing for precise tumor delineation with high sensitivity and specificity. The fundamental principle underlying this compound-PDD involves the preferential uptake and retention of this chromophore in cancer cells, followed by irradiation with light at appropriate wavelengths to elicit bright fluorescence that visually distinguishes malignant from healthy tissues. This selective accumulation phenomenon remains incompletely understood but is attributed to factors including enhanced permeability and retention (EPR) effect, increased low-density lipoprotein receptor expression in tumor cells, and heightened metabolic activity in malignant tissues [1] [2].
The molecular structure of this compound enables exceptional photochemical properties that make it particularly suitable for PDD applications. This compound exhibits strong absorption peaks in the 545-595 nm range and emits fluorescence between 590-640 nm, ideal for clinical imaging systems [1]. Unlike therapeutic applications of photodynamic therapy (PDT) that require oxygen and generate cytotoxic reactive oxygen species (ROS), PDD primarily utilizes the fluorescence characteristics of the molecule without necessitating oxygen-dependent photochemical reactions, making it suitable even for hypoxic tumor environments [3]. This distinction is crucial for diagnostic applications where cell death induction is undesirable, and preservation of tissue architecture for histopathological assessment is paramount.
The evolution of photosensitizers for photodynamic applications has progressed through several generations, with this compound representing an advanced second-generation photosensitizer with potential third-generation characteristics when formulated with nanotechnology platforms [4] [3]. The comparative analysis in Table 1 highlights the progressive improvements in photosensitizer properties across generations, with this compound demonstrating particularly favorable characteristics for diagnostic applications, including excellent fluorescence quantum yield, favorable safety profile, and selective tumor accumulation [1] [2].
Table 1: Evolution of Photosensitizers for Photodynamic Applications
| Generation | Representative Examples | Key Characteristics | Limitations |
|---|---|---|---|
| First | Hematoporphyrin, Photofrin | Mixed compositions, activation at 630 nm, some tumor selectivity | Prolonged skin photosensitivity (4-6 weeks), poor light penetration, limited chemical purity |
| Second | This compound, 5-ALA, protoporphyrin IX | Improved chemical purity, higher singlet oxygen quantum yield, better tissue penetration (600-800 nm) | Hydrophobicity requiring formulation approaches, variability in tumor accumulation |
| Third | Nanoformulated this compound, targeted PS | Enhanced tumor targeting, improved solubility and bioavailability, combination therapeutic/diagnostic capabilities | Complex manufacturing, regulatory challenges, long-term toxicity assessment needed |
Extensive preclinical investigations have demonstrated the consistent efficacy of this compound-mediated PDD across various cancer types, with particular promise observed in epithelial malignancies. In head and neck squamous cell carcinoma models, this compound exhibited selective uptake in cancer cells over normal keratinocytes, with fluorescence intensity ratios exceeding 3:1 in optimized conditions [1] [2]. This selective accumulation enabled precise tumor delineation with high contrast against surrounding normal tissues, facilitating improved surgical margin identification. The timing of peak fluorescence emission varied by tissue type, with optimal visualization typically occurring 2-4 hours post-administration in superficial lesions and up to 6-8 hours for deeper tissue layers, suggesting the need for procedure-specific timing optimization [2].
In breast cancer models utilizing MCF-7 cell lines, this compound-PDD demonstrated dose-dependent fluorescence intensity across concentration ranges from 0.125-1.0 μM, with maximal signal achieved at 1 μM following irradiation at light doses of 2-5 J/cm² [5]. Importantly, these studies revealed that this compound administration modulated cytokine secretion profiles in tumor cells, notably reducing IL-6 and IL-8 concentrations while increasing TNF-α, indicating potential immunomodulatory effects accompanying the diagnostic procedure [5]. These immunological changes may have implications for both diagnostic accuracy and therapeutic outcomes in combined approaches.
For hepatocellular carcinoma (HCC), this compound nanoparticles (HC-NPs) have shown remarkable diagnostic potential, with significantly enhanced fluorescence compared to free this compound, attributed to improved cellular uptake and solubility [6]. In vivo studies in BALB/C-nu nude mice bearing subcutaneous HCC tumors demonstrated that HC-NPs-PDT enabled clear tumor visualization with defined margins, facilitating guided interventions. Molecular analyses revealed that this approach upregulated SERPINE1 expression, which correlated with decreased mitochondrial membrane potential and increased apoptosis, suggesting that the diagnostic procedure itself may induce biologically relevant changes in tumor physiology [6].
Table 2: this compound-PDD Efficacy Across Cancer Models - Quantitative Summary
| Cancer Type | Model System | This compound Concentration | Light Parameters | Key Outcomes |
|---|---|---|---|---|
| Head & Neck SCC | In vitro & in vivo | 0.1-5 μM | 450-600 nm, 1-20 J/cm² | Selective cancer cell uptake (3:1 ratio vs normal), enhanced tumor margin delineation |
| Breast Cancer | MCF-7 cells | 0.125-1.0 μM | 2-5 J/cm² | Dose-dependent fluorescence, IL-6/IL-8 reduction, TNF-α increase |
| Hepatocellular Carcinoma | Huh7 cells, mouse model | 0.5-2 μM (NP-formulated) | 100 mW/cm², 10 min | Clear tumor visualization, SERPINE1 upregulation, mitochondrial membrane potential decreased |
| Glioblastoma | U87MG, T98G cells | 0.5-5 μM | 600-650 nm, 10-50 J/cm² | Enhanced penetration with nanoparticles, folate receptor-targeted accumulation |
The integration of nanotechnology has substantially advanced the capabilities of this compound-PDD by addressing inherent limitations of the native compound, particularly its hydrophobicity and suboptimal bioavailability. Nanoparticle formulations employing DSPE-PEG2000, poly(lactic-co-glycolic acid) (PLGA), chitosan, and other polymeric matrices have demonstrated improved this compound solubility, prolonged circulation half-life, and enhanced tumor accumulation through the EPR effect [4] [6]. These advanced formulations have shown particular utility for cancers with anatomical barriers, such as glioblastoma multiforme (GBM), where gadolinium-based theranostic nanoparticles functionalized with Lys-Asp-Lys-Pro-Pro-Arg (KDKPPR) peptides successfully targeted Neuropilin-1 (NRP-1) receptors overexpressed in GBM [7].
Characterization of this compound nanoparticles (HC-NPs) typically reveals favorable physicochemical properties for diagnostic applications, with particle sizes ranging from 80-200 nm, polydispersity indices below 0.2, and zeta potentials between -15 to -30 mV, ensuring colloidal stability [6]. These nanoscale dimensions facilitate enhanced permeability through tumor vasculature while minimizing renal clearance, thereby improving the diagnostic window. Furthermore, surface functionalization with targeting ligands such as folate, transferrin, or epidermal growth factor (EGF) peptides has demonstrated significantly improved specificity for cancer cells expressing corresponding receptors, potentially reducing background fluorescence and enhancing signal-to-noise ratios in PDD [7].
Comparative studies between conventional this compound and nanoformulated this compound reveal substantial advantages for the latter approach. In hepatocellular carcinoma models, HC-NPs exhibited approximately 3.5-fold higher cellular uptake compared to free this compound, translating to correspondingly enhanced fluorescence signals [6]. Similarly, in glioblastoma models, epidermal growth factor peptide-tagged gold nanoparticles (EGFpep-AuNP) loaded with this compound analogs demonstrated prolonged retention at tumor sites and improved lysosomal delivery, reducing the required diagnostic dose while maintaining signal intensity [7]. These findings collectively support nanotechnology integration as a valuable strategy for enhancing this compound-PDD performance.
Objective: To prepare and characterize stable this compound nanoparticles (HC-NPs) for enhanced photodynamic diagnosis.
Materials:
Methodology:
Nanoparticle Preparation:
Purification:
Characterization:
Quality Control Parameters:
Objective: To evaluate this compound uptake and fluorescence in cancer cell lines for PDD applications.
Materials:
Methodology:
Cell Culture and Seeding:
This compound Treatment:
Fluorescence Imaging:
Quantitative Analysis:
Technical Notes:
Objective: To implement this compound-PDD for tumor detection and margin delineation in animal models.
Materials:
Methodology:
Animal Preparation:
This compound Administration:
Imaging Protocol:
Image Analysis:
Endpoint Considerations:
The diagnostic application of this compound-PDD is complemented by its effects on molecular pathways in cancer cells, which may influence both diagnostic efficacy and subsequent therapeutic responses. While the primary mechanism underlying this compound-PDD involves selective accumulation and fluorescence emission, understanding the associated molecular events provides valuable insights for protocol optimization and interpretation of diagnostic findings.
The visual representation below illustrates the key molecular mechanisms and cellular localization of this compound in cancer cells:
Diagram 1: Molecular Mechanisms and Cellular Pathways in this compound-Mediated Photodynamic Diagnosis
As illustrated in Diagram 1, this compound enters cancer cells through multiple uptake mechanisms, including LDL receptor-mediated endocytosis, passive diffusion, and the enhanced permeability and retention (EPR) effect particularly relevant for nanoparticle formulations [1] [7]. Once internalized, this compound predominantly localizes to specific subcellular compartments, including mitochondria, endoplasmic reticulum, and lysosomes, where it exerts distinct molecular effects that influence its diagnostic performance [1].
Notably, in hepatocellular carcinoma models, this compound nanoparticles have been shown to upregulate SERPINE1 expression, leading to decreased mitochondrial membrane potential and promotion of apoptotic pathways [6]. This effect enhances the diagnostic utility by potentially increasing contrast between viable and compromised tumor regions. Additionally, this compound modulates cytokine secretion profiles, notably reducing IL-6 and IL-8 concentrations while increasing TNF-α in breast cancer models, indicating a shift toward pro-inflammatory signaling that may alter tumor microenvironment characteristics [5]. These molecular changes not only contribute to the diagnostic signature but may also prime tumors for subsequent therapeutic interventions.
The fluorescence emission central to this compound-PDD occurs primarily from the excited singlet state of the molecule, with intensity proportional to local concentration and influenced by the microenvironment, including pH, viscosity, and protein binding [1]. This environmental sensitivity potentially allows this compound-PDD to provide not only morphological but also functional information about tumor status, although this application requires further validation. The convergence of these molecular events ultimately enables precise cancer cell visualization and tumor margin delineation, forming the foundation for clinical diagnostic applications.
The evolving landscape of this compound-PDD continues to reveal promising research directions and clinical opportunities. Current investigations focus on enhancing formulation strategies, combining diagnostic and therapeutic applications, and expanding the procedural scope beyond traditional surgical guidance.
Future developments in this compound-PDD will likely leverage increasingly sophisticated nanotechnology platforms to overcome persistent challenges. Multifunctional nanocarriers that combine this compound with other imaging modalities (MRI contrast agents, radiotracers) offer potential for multimodal imaging approaches, providing complementary anatomical and functional information [7]. Additionally, stimuli-responsive nanoparticles that release their payload in response to tumor-specific triggers (pH, enzymes, redox gradients) may further improve diagnostic specificity and signal-to-noise ratios [4]. These advanced systems could potentially be engineered to activate only within the tumor microenvironment, thereby reducing background fluorescence and enhancing diagnostic accuracy.
The convergence of diagnostic and therapeutic capabilities represents a particularly promising direction for this compound-PDD development. The concept of "see and treat" approaches integrates the diagnostic precision of PDD with the cytotoxic potential of photodynamic therapy (PDT), using the same photosensitizer for both applications [3]. This paradigm enables real-time assessment of tumor extent followed immediately by targeted treatment, potentially improving outcomes while minimizing damage to surrounding healthy tissues. Research in this area focuses on optimizing light parameters for each application and determining optimal drug-light intervals that balance diagnostic sensitivity with therapeutic efficacy.
Emerging technologies continue to expand the potential applications of this compound-PDD. Miniaturized imaging systems and fiber-optic probes enable endoscopic approaches for internal cancers, particularly in the gastrointestinal, pulmonary, and genitourinary tracts [1] [2]. Additionally, the integration of artificial intelligence-assisted image analysis promises to enhance diagnostic accuracy through automated lesion detection and margin delineation, potentially reducing operator-dependent variability. These technical advancements, coupled with standardized protocols as outlined in this document, will facilitate broader clinical adoption and more consistent implementation across institutions.
Despite these promising developments, challenges remain in the clinical translation of this compound-PDD, including standardization of imaging parameters, regulatory approval pathways for combination products, and demonstration of cost-effectiveness in diverse healthcare settings. Addressing these challenges will require collaborative efforts between basic researchers, clinical investigators, industry partners, and regulatory agencies to fully realize the potential of this compound-PDD in cancer diagnosis and management.
The rapid global spread of multidrug-resistant (MDR) pathogenic bacteria represents one of the most serious threats to modern healthcare, with the World Health Organization warning that we are rapidly approaching a "post-antibiotic" era where common infections can once again become fatal. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) demonstrate particular capability to resist conventional antibiotic treatments, creating an urgent need for alternative antimicrobial strategies [1]. Antibacterial photodynamic therapy (APDT) has emerged as a promising approach to combat multidrug-resistant bacterial infections, with a low tendency to induce drug resistance—a significant advantage over traditional antibiotics [1].
This compound (HYP), a naturally occurring phenanthroperylenequinone derived from Hypericum perforatum (St. John's Wort), has gained significant attention as a potent photosensitizer for antimicrobial applications. Unlike conventional antibiotics that typically target specific cellular structures or metabolic pathways, this compound-mediated APDT employs a multi-target oxidative attack that generates reactive oxygen species (ROS) which simultaneously damage membranes, proteins, and nucleic acids [2]. This non-specific mechanism of action makes it exceptionally difficult for bacteria to develop resistance, positioning this compound as an ideal candidate for treating infections caused by drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci [3].
The fundamental principle underlying this compound-APDT involves three key components: the photosensitizer (this compound), light of an appropriate wavelength (typically 540-600 nm), and molecular oxygen. When these three elements combine, they initiate a photochemical reaction that generates cytotoxic reactive oxygen species, primarily singlet oxygen (1O2), which rapidly oxidize cellular components and lead to irreversible bacterial cell damage and death [2]. This comprehensive application note provides detailed protocols, efficacy data, and technical specifications for researchers implementing this compound-mediated APDT against Gram-positive bacterial pathogens.
This compound is a naturally occurring anthraquinone derivative characterized by its extended π-conjugated system that contributes to its strong absorption in the visible light spectrum. The compound exhibits high extinction coefficients in the 540-600 nm range, making it particularly suitable for photodynamic applications as these wavelengths penetrate biological tissues effectively. This compound demonstrates an exceptionally high quantum yield for singlet oxygen generation (0.17-0.80), which is significantly superior to many first-generation photosensitizers [4]. This high quantum yield translates to potent phototoxic activity against microbial cells. Another advantageous property is its very slow photobleaching rate, which allows the molecule to maintain its photodynamic efficacy throughout the treatment period without significant degradation [2].
From a pharmaceutical perspective, this compound is highly lipophilic, which influences its interaction with biological membranes and its pharmacokinetic profile. The compound can be obtained either through extraction from Hypericum perforatum plants or via synthetic production, with recent advances enabling cGMP-compliant synthetic manufacturing for clinical applications [5]. Regarding its safety profile, this compound demonstrates minimal dark toxicity at therapeutic concentrations, meaning it exhibits limited cytotoxicity in the absence of light activation. However, researchers should note that some studies have reported mild dark toxicity in primary human fibroblasts at concentrations above 1 μg/mL, suggesting that concentration optimization is essential for specific experimental systems [2].
The photodynamic activity of this compound proceeds through both Type I and Type II photochemical reactions [2] [6]. In Type I reactions, photoexcited this compound undergoes electron transfer processes with surrounding biomolecules, generating radical species including superoxide anion (O2•‒), hydrogen peroxide (H2O2), and hydroxyl radicals (OH·). These radical species contribute to oxidative damage through secondary radical chain reactions. In the predominant Type II reaction mechanism, excited-state this compound directly transfers energy to molecular oxygen, generating singlet oxygen (1O2), a highly reactive and cytotoxic species that rapidly oxidizes cellular components [6].
The following diagram illustrates the sequential photochemical mechanisms involved in this compound-mediated APDT:
This compound-mediated APDT demonstrates exceptional efficacy against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) in planktonic culture. Research has shown that a brief 5-minute preincubation with this compound followed by 10 minutes of light exposure (using a suitable light source at 540-600 nm) produces a potent bactericidal effect against these pathogens [3]. The treatment efficacy follows a dose-dependent relationship for both this compound concentration and light energy delivery, with complete bacterial inactivation achievable at optimized parameters.
The following table summarizes key efficacy findings for this compound-APDT against planktonic Gram-positive bacteria:
Table 1: Efficacy of this compound-APDT Against Planktonic Gram-Positive Bacteria
| Bacterial Strain | This compound Concentration | Preincubation Time | Light Dose | Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| S. aureus (ATCC 25923) | 0.1-60 μg/mL | 5-25 minutes | 540-600 nm source | Significant dose-dependent reduction in viability | [2] |
| Methicillin-susceptible S. aureus | Not specified | 5 minutes | 10 minutes illumination | Bactericidal effect achieved | [3] |
| Methicillin-resistant S. aureus (MRSA) | Not specified | 5 minutes | 10 minutes illumination | Bactericidal effect achieved | [3] |
| Enterococcus faecalis (ATCC 11700) | 0.1-60 μg/mL | 5-25 minutes | 540-600 nm source | Significant reduction in viability | [2] |
Bacterial biofilms represent a significant therapeutic challenge due to their inherent resistance to conventional antibiotics and host immune responses. This compound-APDT has demonstrated notable efficacy against S. aureus biofilms, including methicillin-resistant strains, though treatment parameters require optimization for these structured communities. Research indicates that effective photoinactivation of biofilms necessitates longer preincubation times (up to 24 hours) and extended light exposure (30 minutes) compared to planktonic cultures [3].
The efficacy against biofilms is directly correlated with the level of biofilm production, with more robust biofilms requiring more intensive treatment parameters. Studies have shown that this compound photoactivity can effectively reduce bacterial viability within established biofilms while simultaneously disrupting the extracellular polymeric matrix that constitutes the biofilm structure. This dual action—direct bactericidal activity and physical biofilm disruption—makes this compound-APDT particularly valuable for treating device-related infections and other biofilm-associated conditions [3].
Table 2: this compound-APDT Efficacy Against Gram-Positive Bacterial Biofilms
| Biofilm Model | This compound Concentration | Preincubation Time | Light Exposure | Key Findings | Reference |
|---|---|---|---|---|---|
| S. aureus biofilm | Not specified | 24 hours | 30 minutes | Required extended parameters for efficacy | [3] |
| S. aureus biofilm | Not specified | Not specified | Not specified | Efficacy correlated with biofilm production level | [3] |
| Multi-species biofilm (dental model) | Not directly applied | Not applicable | Not applicable | Demonstrated PDT principle for biofilm disruption | [7] |
Bacterial culture preparation:
This compound incubation:
Light activation:
Viability assessment:
The following workflow diagram illustrates the complete experimental process for planktonic bacterial inactivation:
Biofilm formation:
This compound treatment:
Light activation:
Biofilm assessment:
The antibacterial activity of this compound-APDT originates from its sophisticated photophysical properties that initiate a cascade of cytotoxic events. Upon absorption of photons in the 540-600 nm range, this compound transitions from its ground state to an excited singlet state, which subsequently undergoes intersystem crossing to form the longer-lived triplet excited state [1]. This triplet state serves as the primary reactive species that engages in photochemical reactions with surrounding biomolecules and molecular oxygen.
The photodynamic action proceeds through two parallel mechanisms: Type I reactions involve electron transfer from triplet-state this compound to substrate molecules, generating radical species including superoxide anions (O2•‒), hydroxyl radicals (OH·), and hydrogen peroxide (H2O2). These radical species participate in secondary oxidation reactions that amplify the initial oxidative insult. Type II reactions involve direct energy transfer from triplet-state this compound to molecular oxygen, generating highly reactive singlet oxygen (1O2) [2]. The Type II mechanism predominates in this compound-APDT, with singlet oxygen accounting for the majority of oxidative damage in bacterial cells.
The reactive oxygen species generated during this compound-APDT, particularly singlet oxygen, initiate widespread oxidative damage across multiple cellular compartments in Gram-positive bacteria. The primary targets include:
Cell membrane damage: this compound's lipophilic nature promotes association with bacterial membranes, where photo-generated ROS initiate lipid peroxidation reactions that compromise membrane integrity, increase permeability, and disrupt essential functions [2].
Protein oxidation: ROS rapidly oxidize amino acid side chains (particularly cysteine, methionine, tyrosine, and tryptophan), leading to protein fragmentation, cross-linking, and enzyme inactivation that disrupts metabolic pathways and cellular homeostasis.
DNA damage: Although less critical than in eukaryotic cells due to the smaller genome size, oxidative damage to bacterial DNA generates single- and double-strand breaks, base modifications, and DNA-protein crosslinks that impair replication and transcription.
Enzyme inactivation: Multiple enzymes in critical metabolic pathways are particularly susceptible to oxidative inactivation, disrupting energy production, biosynthetic processes, and regulatory functions.
The following diagram illustrates the primary cellular targets and damage mechanisms in this compound-mediated APDT:
While this compound-mediated APDT shows significant promise for antimicrobial applications, much of the clinical development has focused on oncological indications, particularly cutaneous T-cell lymphoma (CTCL) and psoriasis. The proprietary formulation HyBryte (research name SGX301) has demonstrated efficacy in Phase 3 clinical trials for early-stage CTCL, with patients experiencing statistically significant improvement compared to placebo (16% vs. 4% achieving ≥50% lesion reduction) [5]. This successful clinical development provides important validation of this compound's photodynamic activity and safety profile in human patients.
For antimicrobial applications, research remains predominantly in the preclinical stage, with numerous in vitro studies demonstrating efficacy against Gram-positive pathogens including MRSA [3] [2]. The successful manufacturing scale-up of synthetic this compound under cGMP conditions by Soligenix in partnership with Sterling Pharma Solutions represents a critical advancement for future clinical translation of antimicrobial applications [5]. This manufacturing capability ensures a reliable, scalable supply of pharmaceutical-grade this compound necessary for clinical trials and potential future commercialization.
This compound-APDT offers several distinct advantages for addressing Gram-positive bacterial infections:
However, several limitations must be addressed in future research:
This compound-mediated antimicrobial photodynamic therapy represents a promising alternative approach for combating multidrug-resistant Gram-positive bacterial infections. The comprehensive protocols and efficacy data presented in these application notes provide researchers with a solid foundation for implementing this compound-APDT in experimental systems. The multi-target mechanism of action, demonstrated efficacy against biofilms, and favorable safety profile position this compound as an attractive candidate for further development.
Future research directions should focus on optimizing treatment parameters for specific clinical applications, developing advanced formulation strategies to improve delivery to infection sites, and exploring combination therapies with conventional antibiotics or efflux pump inhibitors to enhance efficacy. Additionally, further investigation is needed to establish correlations between in vitro photoinactivation parameters and in vivo efficacy in appropriate infection models. With the ongoing crisis of antimicrobial resistance, this compound-APDT offers a promising non-antibiotic approach that merits continued investigation and development.
This compound is a naturally occurring naphthodianthrone compound found primarily in Hypericum perforatum L. (St. John's Wort), a medicinal herb with globally significant market presence. This pigmented compound has attracted substantial research interest due to its diverse biological activities, including antidepressant properties, anti-inflammatory effects, antiviral activity, and significant potential as a photosensitizer in photodynamic therapy. This compound exists in plant material alongside several structurally similar compounds, including pseudothis compound, protothis compound, and protopseudothis compound, which can complicate analytical determination. The quality control of this compound-containing products is essential due to the compound's variation based on growing conditions, extraction methods, and processing techniques, all of which directly impact product efficacy and safety. [1] [2]
High-performance liquid chromatography (HPLC) has emerged as the most widely accepted analytical technique for this compound quantification due to its excellent specificity, versatility, and ability to provide precise and accurate results even at low analyte concentrations. HPLC methods can be coupled with various detection systems, most commonly ultraviolet-visible (UV-Vis) and fluorescence detectors, with each offering distinct advantages for specific applications. The transition to ultra-high performance liquid chromatography (UHPLC) has further enhanced analytical capabilities through improved resolution, reduced analysis time, and decreased solvent consumption. These advances are particularly valuable in quality control laboratories where high throughput and sustainability are increasingly important considerations. While methods exist in various pharmacopeias, recent research has focused on addressing their limitations through innovative approaches that improve efficiency, reliability, and applicability to diverse sample matrices. [1] [2]
The United States Pharmacopeia (USP) method for this compound determination, while widely implemented, presents several practical limitations that impact its efficiency in analytical laboratories. These limitations include an extended run time of 66 minutes, use of a ternary gradient (where many systems only accommodate binary gradients), and a 100% aqueous equilibration step that can lead to stationary phase collapse and irreproducible retention times. To address these challenges, researchers have developed a modified UHPLC method that significantly improves analytical performance while maintaining or enhancing data quality. This advanced approach employs a binary gradient instead of a ternary one, uses purified this compound as the primary calibration standard instead of oxybenzone, implements a detection wavelength of 588 nm to minimize matrix interference, and optimizes the equilibration conditions to prevent stationary phase issues. These modifications collectively result in better-resolved peaks, shorter analysis time, and improved method sustainability. [1]
The improved method has been validated according to rigorous standards, including the International Conference on Harmonization (ICH) Q2(R1) guidelines, which define validation parameters for analytical procedures. The method demonstrates excellent performance characteristics for the quantification of this compound in various sample matrices, including powdered extracts, capsules, and tablets. The environmental impact of analytical methods has become an increasingly important consideration, and this approach has been evaluated using the eco-scale metric, which assesses the greenness of analytical procedures based on reagent hazards, consumption amounts, energy requirements, and occupational hazards. Methods scoring above 75 are classified as "excellent green analysis," while those scoring above 50 are considered "acceptable." [1] [3]
Table 1: Chromatographic Conditions for this compound UHPLC Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Instrument | Thermo-Fisher Vanquish UHPLC or equivalent | System capable of binary gradients |
| Column | ACME Xceed C18 100 × 2.1 mm, 1.9 µm | Other C18 columns with similar properties may be used |
| Mobile Phase A | 0.2% phosphoric acid in water (v/w) | Filter and degas before use |
| Mobile Phase B | HPLC grade acetonitrile | Filter and degas before use |
| Gradient Program | Time (min)/%B: 0/60, 2/60, 8/95, 10/95, 10.1/60, 13/60 | Total run time: 13 minutes |
| Flow Rate | 0.4 mL/min | Optimal for column dimensions |
| Column Temperature | 30°C | Controlled by column oven |
| Injection Volume | 5 µL | Fixed loop or partial loop injection |
| Detection Wavelength | 588 nm (this compound), 270 nm (hyperforin) | Dual wavelength capability preferred |
| Autosampler Temperature | 4-8°C | Recommended for sample stability |
Table 2: Standard and Sample Preparation Protocols
| Solution Type | Preparation Method | Storage Conditions |
|---|---|---|
| This compound Standard Stock | Accurately weigh 0.5 mg this compound into 10 mL volumetric flask, add 8 mL methanol, sonicate until dissolved, make to volume with methanol (0.05 mg/mL) | Store at -18°C protected from light; stable for 3 months |
| Working Standard | Dilute stock solution 1:5 with methanol (0.01 mg/mL) | Prepare fresh daily |
| Powdered Extract | Accurately weigh 25 mg into 10 mL volumetric flask, dissolve in methanol with sonication | Analyze immediately after preparation |
| Capsule/Tablet | Accurately weigh 0.3 g into 50 mL volumetric flask, dissolve in methanol with 30 min sonication | Centrifuge if necessary before analysis |
| Herbal Extract | Accurately weigh 100 mg into 50 mL volumetric flask, dissolve in methanol with 30 min sonication | Filter through 0.45 µm PTFE before analysis |
The following workflow diagram illustrates the complete analytical procedure for this compound quantification:
Figure 1: Complete workflow for this compound analysis using UHPLC methodology.
The modified UHPLC method demonstrates significant improvements over the traditional USP approach. The analysis time is reduced from 66 minutes to just 13 minutes, representing an 80% reduction in run time while maintaining excellent resolution of this compound peaks. This efficiency gain enables higher throughput in quality control laboratories. The method employs a binary gradient system, making it compatible with a wider range of HPLC instruments. Detection at 588 nm provides superior specificity for this compound with minimal interference from other matrix components, resulting in more accurate quantification. The optimized equilibration conditions prevent stationary phase collapse, improving retention time reproducibility and method robustness. When assessed using the eco-scale metric, the method demonstrates improved sustainability compared to the USP approach, with reduced solvent consumption and waste generation. [1]
For system suitability testing, the following parameters should be met: retention time RSD ≤ 1% for five consecutive standard injections, peak asymmetry factor between 0.8 and 1.5, theoretical plates ≥ 10,000 per column, and resolution ≥ 2.0 between this compound and the closest eluting compound. The method shows excellent linearity in the concentration range of 0.1-100 µg/mL with a correlation coefficient (R²) of ≥ 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are determined to be 0.03 µg/mL and 0.1 µg/mL, respectively, indicating high sensitivity suitable for quality control applications. [1]
Method validation is an essential process that establishes documented evidence that a specific analytical method consistently produces results that meet predetermined specifications and quality attributes. The ICH Q2(R1) guideline provides a framework for validation parameters that must be assessed for analytical procedures. The this compound UHPLC method has been rigorously validated according to these standards, with comprehensive evaluation of specificity, linearity, accuracy, precision, and robustness. The validation process follows a systematic approach with predefined acceptance criteria for each parameter, ensuring the method is suitable for its intended applications in quality control and research settings. [4] [3]
Table 3: Method Validation Parameters and Results
| Validation Parameter | Experimental Design | Acceptance Criteria | Results |
|---|---|---|---|
| Specificity | Compare blank, standard, and sample chromatograms | No interference at this compound retention time | Resolution ≥ 2.0 from nearest peak |
| Linearity | Analyze 5-7 concentration levels in triplicate | R² ≥ 0.999 | R² = 0.9995 (range: 0.1-100 µg/mL) |
| Precision (Repeatability) | Six replicate injections of same sample | RSD ≤ 1% | RSD = 0.65% (retention time), RSD = 1.2% (area) |
| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2% | RSD = 1.8% (n=12) |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%) | Recovery 98-102% | 99.2-101.5% recovery |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | S/N ≥ 3 | 0.03 µg/mL |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | Deliberate variations in flow, temperature, mobile phase | RSD ≤ 2% for retention time | Method robust to minor variations |
Specificity is demonstrated through chromatographic comparison of blank samples (methanol), standard solutions, and actual sample matrices. The method should demonstrate baseline resolution (R ≥ 2.0) between this compound and any potentially interfering compounds, particularly pseudothis compound and other naphthodianthrones. For photodiode array detection, peak purity index should be ≥ 0.999, confirming homogeneous peaks without co-elution. [1] [4]
Linearity is established using a minimum of five concentration levels across the expected working range, typically from LOQ to 150-200% of the target concentration. Each level should be injected in triplicate. The correlation coefficient (R²) should be ≥ 0.999, and the y-intercept should not be significantly different from zero (p > 0.05). Visual examination of the residual plot should show random distribution without systematic patterns. [4]
Precision encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Repeatability is assessed through six replicate injections of a homogeneous sample preparation, with RSD ≤ 1% for retention time and ≤ 2% for peak area. Intermediate precision is evaluated by analyzing the same sample on different days, by different analysts, or using different instruments, with acceptance criteria of RSD ≤ 2% for the quantitative results. [1] [4]
Accuracy is determined through spike recovery experiments using standard addition to known matrices at three concentration levels (80%, 100%, and 120% of target concentration). Each level should be prepared and analyzed in triplicate. The mean recovery should be within 98-102% with RSD ≤ 2%. For finished products, accuracy may also be assessed through analysis of certified reference materials when available. [4]
Robustness evaluation involves deliberate, minor variations to method parameters including flow rate (±0.05 mL/min), column temperature (±2°C), mobile phase composition (±2% organic modifier), and wavelength detection (±2 nm). The method is considered robust if system suitability criteria are maintained and quantification results remain within ±2% of original values despite these intentional variations. [1] [4]
The encapsulation of this compound into nanostructured lipid carriers (NLCs) represents a promising strategy for improving the delivery of this lipophilic compound, protecting it from degradation, and enhancing its bioavailability. A specific HPLC method has been developed and validated for determining this compound encapsulation efficiency in NLC formulations. This method employs an isocratic elution system with a mobile phase consisting of acetonitrile, methanol, and ammonium acetate buffer (10 mM, pH 5.0) in the ratio 54:36:10 (v/v/v). The stationary phase is a reverse-phase C18 column maintained at ambient temperature, with a flow rate of 1.0 mL/min and detection at 588 nm. The injection volume is typically 20 µL, and the total run time is less than 10 minutes. This method has been validated according to ICH guidelines and demonstrates excellent specificity for this compound in the presence of lipid matrix components, with precision (RSD < 2%), accuracy (recovery 98-102%), and robustness for routine quality control of NLC formulations. [4]
The method enables accurate determination of encapsulation efficiency, a critical quality attribute for nanocarrier systems. Encapsulation efficiency is calculated using the formula: EE% = (Total this compound - Free this compound) / Total this compound × 100. The analysis involves separating free this compound from encapsulated this compound using ultracentrifugation or membrane filtration prior to HPLC analysis. Studies have demonstrated that NLCs show high ability to encapsulate this compound, making them promising delivery systems for food supplement applications and photodynamic therapy. [4]
The quantification of this compound in biological matrices such as plasma requires specialized methods to address matrix effects and achieve the necessary sensitivity for pharmacokinetic studies. An efficient HPLC method with fluorescence detection has been developed for this application, offering enhanced sensitivity and selectivity. This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, with dansylamide employed as an internal standard to monitor extraction efficiency and detector response variability. The chromatographic separation employs a reversed-phase C18 column with an isocratic mobile phase consisting of methanol-phosphate buffer (pH 7.4) in a 75:25 ratio. Fluorescence detection is set at excitation 480 nm and emission 580 nm, optimized for this compound's native fluorescence. [5]
The method demonstrates excellent performance characteristics with a linear range of 5-100 ng/mL, suitable for monitoring therapeutic concentrations. The limit of quantification is 0.2 µg/L when using 250-μL plasma samples, with a detection limit of 75 pg on column (signal-to-noise ratio ≥ 3:1). The extraction recovery exceeds 85%, and the total run time is less than 10 minutes, making it suitable for high-throughput clinical applications. This method offers advantages over previously reported procedures that used liquid-liquid extraction or more complex detection systems, providing a robust, cost-effective solution for routine clinical laboratory analysis of this compound in plasma samples. [5]
Solubility and Stability Considerations: this compound is a photosensitive compound with specific solubility characteristics that must be considered for accurate quantification. High-purity this compound has a propensity to precipitate or crystallize when in concentrations above 0.5 mg/mL in 100% methanol. For consistent results in standardization, concentrations should be maintained below this threshold. The addition of up to 2% pyridine to methanolic solutions helps stabilize the compound and prevent precipitation. Standard and sample solutions should be protected from light throughout preparation and analysis, as this compound is prone to photodegradation. For long-term storage, stock solutions should be kept at -18°C or lower in airtight containers with minimal headspace. [6]
Sample Preparation Challenges: The efficiency of this compound extraction from plant materials depends significantly on the solvent system used. This compound is highly soluble in alkaline solutions, organic bases, and common polar organic solvents but has poor solubility in water, oils, and methylene chloride. Studies have demonstrated that ethanol concentration significantly affects this compound solubility, with optimal extraction typically achieved with 70-90% ethanol in water. For complex matrices such as capsules and tablets, extended sonication (30 minutes) in methanol is recommended to ensure complete extraction. For herbal extracts with high pigment content, filtration through 0.45 µm PTFE membranes before injection prevents column contamination and pressure buildup. [6] [7]
Table 4: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing | Column degradation, inappropriate mobile phase pH, secondary interactions | Condition column with appropriate solvents, adjust phosphoric acid concentration (0.1-0.3%), use end-capped C18 columns |
| Retention Time Shift | Mobile phase composition variation, column temperature fluctuations, stationary phase collapse | Prepare mobile phase precisely, use column thermostat, ensure proper equilibration with initial gradient conditions |
| Reduced Sensitivity | Photodegradation of analyte, detector lamp aging, suboptimal wavelength | Protect samples from light, replace UV lamp regularly, verify detection wavelength (588 nm optimal) |
| Irreproducible Peak Areas | Incomplete extraction, this compound precipitation, air bubbles in samples | Extend sonication time, ensure methanol concentration <0.5 mg/mL, degas solutions before injection |
| High Background Noise | Contaminated mobile phase, column contaminants, detector instability | Use fresh HPLC-grade solvents, flush column according to manufacturer instructions, allow detector to warm up properly |
These application notes provide comprehensive protocols for the quantification of this compound in various matrices using HPLC and UHPLC methodologies. The improved UHPLC method presented addresses limitations of pharmacopeial methods while offering enhanced efficiency, sustainability, and practical utility for quality control laboratories. The validation data confirm that the method meets regulatory requirements for analytical procedures, providing confidence in its application for product standardization and research purposes. The additional applications for nanocarrier analysis and plasma determination demonstrate the versatility of chromatographic approaches for this compound quantification across different product types and research needs. By implementing these protocols with attention to critical methodological details, researchers and analysts can obtain reliable, reproducible results for this important bioactive compound.
This compound is a naturally occurring naphthodianthrone compound found primarily in plants of the Hypericum genus, most notably St. John's wort (Hypericum perforatum L.). This versatile molecule has gained significant attention in biomedical research due to its unique photochemical properties and diverse pharmacological activities, including antidepressant, antiviral, and anticancer effects. This compound serves as an excellent photosensitizing agent for photodynamic therapy (PDT), generating reactive oxygen species (ROS) when activated by light of appropriate wavelength (approximately 595 nm). Its hydrophobic character and planar structure facilitate interaction with cellular membranes and organelles, leading to specific intracellular localization patterns that can be exploited for targeted therapies.
The compound's mechanism of action in photodynamic applications involves both type I and type II photochemical reactions. Type I reactions generate radical species through electron transfer, producing superoxide anions, hydroxyl radicals, and hydrogen peroxide, while type II reactions involve energy transfer to molecular oxygen, producing singlet oxygen—a highly reactive oxygen species that induces oxidative damage to cellular components [1] [2]. The phototoxic potency of this compound, combined with its relatively low dark toxicity, makes it particularly valuable for investigating cancer cell vulnerability and developing novel treatment approaches. Additionally, this compound exhibits immunomodulatory properties by influencing cytokine secretion patterns in various cell types, further expanding its research applications [1].
Table 1: Fundamental Properties of this compound Relevant to In Vitro Applications
| Property | Specification | Experimental Consideration |
|---|---|---|
| Molecular Formula | C₃₀H₁₆O₈ | Determines molecular weight (504.44 g/mol) for concentration calculations |
| Solubility | DMSO, ethanol, chloroform | Requires stock solution in DMSO with subsequent dilution in aqueous buffers |
| Absorption Maxima | 590-595 nm | Informs light source selection for photodynamic applications |
| Quantum Yield | High singlet oxygen generation | Explains potent phototoxicity despite moderate light absorption |
| Cellular Uptake | Time-dependent (15 min - 24 hr) | Influences incubation protocols before light exposure |
| Stability | Light-sensitive | Requires amber vials and limited light exposure during handling |
This compound exhibits distinct physicochemical properties that directly influence experimental design. The compound is highly hydrophobic with limited aqueous solubility, necessitating dissolution in organic solvents like dimethyl sulfoxide (DMSO) for biological applications. Its fluorescence properties enable tracking of cellular uptake and localization through fluorescence microscopy and flow cytometry. Researchers should note that this compound demonstrates concentration-dependent aggregation in aqueous environments, which can influence its photochemical behavior and cellular interactions [2].
The photodynamic efficiency of this compound depends on multiple factors including light dose, drug concentration, cellular uptake, and oxygen availability. This compound's intracellular localization patterns vary with cell type, incubation time, and concentration, with reported accumulation in membranes of the endoplasmic reticulum, lysosomes, Golgi apparatus, and mitochondria [2] [3]. This specific localization directly influences the mechanisms and efficiency of photodamage, making understanding of these patterns crucial for experimental design.
Materials Required: this compound standard (commercial source), anhydrous DMSO (cell culture grade), amber vials, sterile filters (0.2 μm), inert gas (argon or nitrogen), balance, calibrated micropipettes, sonicator.
Step-by-Step Protocol:
Quality Assessment:
For cell culture applications, prepare working solutions immediately before use by serial dilution in serum-free medium or PBS. The DMSO concentration in final cell culture experiments should not exceed 0.1% (v/v) to maintain cell viability. When studying this compound effects in the dark, perform all procedures under minimal lighting conditions using amber containers or foil wrapping. For consistent results, standardize the time between working solution preparation and application to cells, as aggregation can occur over time in aqueous solutions [2].
Table 2: Cell Culture Models for this compound Research with Optimized Parameters
| Cell Line | Origin | Recommended Medium | This compound Concentration Range | Key Applications |
|---|---|---|---|---|
| MCF-7 | Human breast adenocarcinoma | EMEM + 10% FBS + 0.01 mg/mL insulin | 0.125 - 1.0 μM | PDT mechanisms, cytokine modulation [1] |
| HaCaT | Human keratinocyte (normal) | DMEM + 10% FBS | 0.1 - 40 μM | Selectivity studies, toxicity thresholds [3] |
| SCC-25 | Human squamous cell carcinoma | DMEM:Ham's F12 (1:1) + 10% FBS | 0.1 - 40 μM | Cancer selectivity, apoptosis mechanisms [3] |
| MUG-Mel2 | Human melanoma | RPMI-1640 + 10% FBS | 0.1 - 40 μM | Uptake kinetics, phototoxicity [3] |
| U937 | Human leukemic monocyte lymphoma | RPMI-1640 + 10% FBS | 0.1 - 5.0 μM | Apoptosis mechanisms, light dose response [2] |
Subculture Procedure:
Experimental Seeding:
Quality Control Measures:
Understanding the time-dependent accumulation of this compound in different cell types is crucial for optimizing treatment protocols. The intracellular concentration affects both the mechanism and efficiency of photodynamic action.
Protocol for Uptake Kinetics:
Flow Cytometry Quantification:
Research findings indicate that cancer cells generally exhibit enhanced this compound uptake compared to normal cells. For example, SCC-25 squamous cell carcinoma cells showed approximately 2.5-fold higher uptake than HaCaT normal keratinocytes after 2 hours of incubation with 1 μM this compound [3]. This selective accumulation provides a rational basis for the tumor-selective effects observed in this compound-PDT.
Figure 1: Experimental workflow for assessing this compound uptake kinetics in cell cultures.
The light activation parameters critically influence the photodynamic outcome, with different light doses and fluence rates favoring distinct cell death mechanisms.
Light Source Setup:
Standard Irradiation Protocol:
Dosimetry Considerations:
Studies demonstrate that light dose significantly influences viability outcomes. In MCF-7 breast cancer cells, irradiation at 1 J/cm² following this compound treatment (0.125-1 μM) showed minimal phototoxicity, while doses of 2-5 J/cm² resulted in significant reduction in cell viability [1]. The specific interaction between this compound concentration and light dose should be empirically determined for each cell model.
Employing multiple viability assays with different detection principles provides a comprehensive assessment of this compound effects, as each method has distinct strengths and limitations.
MTT Assay Protocol:
Trypan Blue Exclusion Protocol:
SRB Assay Protocol:
Table 3: Comparative Analysis of Cell Viability Assessment Methods
| Assay Method | Principle | This compound-Specific Considerations | Typical Results (1 μM HYP + 3.6 J/cm²) |
|---|---|---|---|
| MTT | Mitochondrial reductase activity | May show increased signal at sublethal PDT doses due to metabolic stress | 47-54% viability in cancer cells [3] |
| Trypan Blue | Membrane integrity | Direct counting provides absolute cell numbers | Concentration-dependent reduction in viable cells [1] |
| SRB | Cellular protein content | Less affected by metabolic fluctuations | ~50% viability at IC₅₀ conditions [3] |
| Resazurin | Metabolic capacity | Higher sensitivity may overestimate viability | 54-63% viability in cancer cells [3] |
Research findings indicate that assay selection significantly influences viability measurements. For example, in this compound-PDT treated skin cancer cells, resazurin assays typically showed approximately 10-15% higher viability values compared to MTT and SRB assays under identical treatment conditions [3]. This highlights the importance of using complementary methods and interpreting results in the context of the specific assay principle.
This compound's intracellular distribution significantly influences its photodynamic mechanisms and efficiency. Different localization patterns can lead to distinct signaling pathways and death modalities.
Fluorescence Microscopy Localization:
Colocalization Analysis:
Studies consistently demonstrate that this compound primarily localizes to cytoplasmic membranes and organelles, including the endoplasmic reticulum, lysosomes, Golgi apparatus, and mitochondria [2] [3]. This pattern is observed across various cell types, though the relative distribution among compartments may vary. The hydrophobic nature of this compound facilitates its integration into lipid membranes, while its specific molecular interactions determine the precise subcellular distribution.
This compound-PDT primarily induces programmed cell death through apoptotic mechanisms, particularly at lower light doses. Multiple methods are available for detecting and quantifying apoptosis.
TUNEL Assay Protocol:
Annexin V/PI Staining Protocol:
Caspase Activity Assay:
Research demonstrates that apoptosis induction is dose-dependent, with lower this compound concentrations and light doses favoring apoptotic pathways. In SCC-25 and MUG-Mel2 cells, this compound-PDT (1 μM, 3.6 J/cm²) resulted in significant TUNEL-positive staining, indicating DNA fragmentation characteristic of apoptosis [3]. The kinetics of apoptosis progression should be considered when designing experimental timepoints.
Figure 2: Workflow for detection of this compound-PDT-induced apoptosis using TUNEL assay.
This compound-PDT exerts significant immunomodulatory effects by altering cytokine secretion patterns in treated cells. These changes can influence both local and systemic immune responses.
Supernatant Collection and Preparation:
Multiplex Immunoassay Procedure:
Research in MCF-7 breast cancer cells demonstrated that this compound-PDT significantly modulates cytokine secretion, specifically reducing IL-6 and IL-8 concentrations while increasing TNF-α levels in culture supernatants [1]. These changes suggest a shift toward pro-inflammatory signaling that may enhance antitumor immune responses. No statistically significant changes were detected for IL-10 under the experimental conditions tested.
Successful this compound research requires careful attention to several technical parameters that significantly influence experimental outcomes and reproducibility.
Critical Optimization Parameters:
Troubleshooting Common Issues:
Handling Precautions:
Experimental Controls:
These application notes and protocols provide comprehensive guidelines for implementing this compound in vitro cell culture techniques. The standardized methods outlined for this compound preparation, cellular uptake studies, photodynamic therapy, viability assessment, and mechanistic investigations enable robust and reproducible research. The consistent demonstration of selective cytotoxicity against cancer cells, dose-dependent responses, and immunomodulatory effects across multiple cell models supports the continued investigation of this compound as a promising phytochemical for biomedical applications. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the key principles of proper controls, standardized light dosimetry, and multiparametric assessment to ensure reliable and interpretable results.
This compound-mediated photodynamic therapy (HY-PDT) represents an emerging targeted approach for oncological therapy that leverages the potent photosensitizing properties of this compound, a natural naphthodianthrone compound found in Hypericum perforatum (St. John's Wort). This therapeutic modality operates on the fundamental principle of photoactivated cytotoxicity, where this compound accumulates preferentially in tumor tissues and upon activation with specific light wavelengths, generates reactive oxygen species (ROS) that induce selective cellular damage. The significance of HY-PDT in current research and clinical contexts stems from its favorable safety profile with minimal dark toxicity, its ability to be activated at wavelengths with reasonable tissue penetration, and its multifaceted mechanisms of action that simultaneously target multiple cell death pathways.
The clinical relevance of HY-PDT has been demonstrated across various malignancies, with cutaneous T-cell lymphoma and psoriasis representing the first clinical indications where HY-PDT showed significant efficacy in phase II trials [1]. Recent preclinical investigations have expanded its potential applications to include squamous cell carcinomas, melanoma, cholangiocarcinoma, and various adenocarcinomas [2] [3] [4]. The European Medicine Agency has recognized this compound as a promising photosensitizer, approving it for investigation in multiple clinical contexts, underscoring its translational potential [3].
The photophysical properties of this compound dictate specific requirements for activation, with maximal absorption occurring at approximately 590-595 nm, though effective activation has been demonstrated across a range of visible wavelengths [5] [4]. This absorption profile balances the compound's high singlet oxygen quantum yield (approximately 0.47) with reasonable tissue penetration capabilities. Research indicates that different light sources can be effectively employed for HY-PDT, each with distinct advantages for specific experimental or clinical scenarios.
Table 1: Light Sources for HY-PDT Applications
| Light Source Type | Wavelength Range | Power Density | Applications | Advantages |
|---|---|---|---|---|
| LED Arrays | 595-599 nm | 0.044-0.75 mW/cm² | In vitro studies, superficial lesions | Precision targeting, minimal heat generation |
| Halogen Lamps | 530-620 nm (with filters) | Varies | In vitro screening, dermatological applications | Broad spectrum, cost-effective |
| Dye Lasers | 593 nm | 50-150 mW | In vitro studies, localized tumors | Monochromatic output, adjustable parameters |
| KTP532 Surgical Lasers | 532 nm | 500 mW | Intraoperative therapy, tumor margin delineation | Clinical availability, combined imaging/therapy |
| Fluorescent Tubes | 530-620 nm | Varies | High-throughput in vitro studies | Uniform illumination, scalable platforms |
The selection of appropriate light sources represents a critical parameter in HY-PDT protocol optimization. Studies comparing different sources have demonstrated that LED-based systems provide exceptional efficiency for in vitro applications, achieving nearly complete cell death in human leukemic monocyte lymphoma (U937) cells with low energy requirements (0.044 mW/cm²) [5]. For clinical translation, laser systems offer advantages in terms of precise delivery and tissue penetration, with the KTP532 surgical laser showing particular promise for intraoperative applications where simultaneous tumor imaging and ablation are desired [4].
The therapeutic efficacy of HY-PDT depends on the careful optimization of multiple interdependent parameters, including this compound concentration, incubation conditions, light fluence, and specific model system characteristics. Substantial evidence indicates that these parameters must be systematically optimized for different experimental and clinical contexts to achieve maximal therapeutic outcomes while minimizing non-specific effects.
Table 2: HY-PDT Parameters Across Experimental and Clinical Models
| Model System | This compound Concentration | Incubation Time | Light Fluence | Efficacy Outcomes |
|---|---|---|---|---|
| Cutaneous T-cell Lymphoma (Clinical) | Topical formulation | 24 hours pre-irradiation | 8-20 J/cm² (visible light) | Significant improvement in treated lesions [1] |
| Squamous Cell Carcinoma (SNU cells) | 0.1-0.5 μg/mL | 1-4 hours | 0-60 J/cm² (593 nm) | Near-complete cell death at optimal parameters [4] |
| Colon Cancer (SW480/SW620) | Varied concentrations | 24 hours | 4.0 J/cm² (fluorescent tubes) | Concentration-dependent viability reduction [6] |
| Melanoma (MUG-Mel2) | 0.1-40 μM | 24 hours | 3.6-7.2 J/cm² (orange light) | Selective cancer cell uptake with 47% viability at 1μM + 3.6 J/cm² [2] |
| Glioblastoma (U373 cells) | 0.5-1.0 μM | 1-2 hours | 1.2-5.4 J/cm² | Calcium signaling modulation, light-dose dependent effects [7] |
| Cholangiocarcinoma (HUCCT1/CCLP1) | Not specified | 24 hours | Not specified | Ferroptosis induction via GPX4 inhibition [3] |
The dose-response relationship in HY-PDT follows a characteristic pattern where increasing either this compound concentration or light fluence enhances cytotoxic effects, though these parameters exhibit significant interaction. Research across multiple cell lines demonstrates that lower this compound concentrations (0.1-1.0 μM) combined with moderate light fluence (3.6-7.2 J/cm²) typically induce predominantly apoptotic cell death, while higher doses of either parameter shift the response toward necrotic pathways [2] [5]. This dose-dependent effect on cell death mechanism has important implications for therapeutic outcomes and immune activation.
Protocol Objective: To quantify temporal accumulation patterns and subcellular localization of this compound in mammalian cells.
Materials and Reagents:
Methodology:
Key Considerations:
Protocol Objective: To quantify this compound phototoxicity and determine IC₅₀ values across cell lines.
Materials and Reagents:
Methodology:
Alternative Assays:
Key Considerations:
HY-PDT initiates complex signaling cascades that culminate in various forms of regulated cell death. The primary mechanism involves photoexcitation of this compound molecules leading to energy transfer to molecular oxygen, generating reactive oxygen species (ROS) including singlet oxygen (¹O₂), superoxide anions (O₂⁻), and hydroxyl radicals (•OH) [5]. These reactive species subsequently oxidize cellular components, initiating damage to lipids, proteins, and nucleic acids. The subcellular localization of this compound predominantly in membranous organelles including the endoplasmic reticulum, Golgi apparatus, and lysosomes directs the primary sites of damage and influences the subsequent signaling events [7].
Recent transcriptomic analyses have revealed that HY-PDT modulates multiple critical signaling pathways, with AKT/mTORC1 signaling suppression representing a central mechanism underlying both growth inhibition and cell death induction [3]. This pathway modulation has downstream effects on ferroptosis regulation through glutathione peroxidase 4 (GPX4) expression and epithelial-mesenchymal transition (EMT) through cadherin switching. Additionally, HY-PDT activates stress-responsive pathways including MAPK signaling and modulates calcium homeostasis through effects on endoplasmic reticulum and mitochondrial calcium fluxes [7].
Diagram 1: HY-PDT Signaling Pathways. The diagram illustrates the primary molecular mechanisms through which HY-PDT induces cancer cell death, highlighting the interconnected ferroptosis and apoptosis pathways.
HY-PDT induces multiple modalities of regulated cell death, with the specific mechanism influenced by treatment parameters and cellular context. The predominant forms of cell death observed include:
Apoptosis: Characterized by caspase activation, cytochrome c release, and nuclear fragmentation. This pathway dominates under conditions of moderate light fluence and lower this compound concentrations. Studies in squamous cell carcinoma and glioblastoma models demonstrate early caspase-3/9 activation following HY-PDT [7] [4].
Ferroptosis: An iron-dependent form of cell death involving lipid peroxidation accumulation. Recent research in cholangiocarcinoma models revealed that HY-PDT triggers ferroptosis through GPX4 downregulation subsequent to AKT/mTORC1 pathway inhibition [3].
Necrosis: Typically occurs at high light fluence or elevated this compound concentrations, resulting in rapid loss of membrane integrity. This pathway is generally less desirable therapeutically due to its pro-inflammatory effects.
The intersection between apoptosis and ferroptosis in HY-PDT represents an area of active investigation, with evidence suggesting potential cross-talk between these pathways. Experimental determination of cell death mechanisms should employ multiple complementary approaches, including:
The chemical synthesis of this compound has evolved significantly from early methods that required extensive steps with low overall yields. Contemporary approaches emphasize green chemistry principles with improved efficiency and reduced environmental impact. A highly efficient two-step synthesis developed by Zhang et al. achieves an exceptional overall yield of 92% using emodinanthrone as starting material [8].
Protocol: Gram-Scale this compound Synthesis
Reaction Scheme:
Step 1 - Protothis compound Formation:
Step 2 - Photocyclization to this compound:
Key Advantages:
This efficient synthetic methodology addresses previous limitations in this compound availability, enabling more extensive investigation of structure-activity relationships and formulation development.
HY-PDT has demonstrated promising results in several clinical contexts, with the most extensive experience in dermatological conditions. A phase II placebo-controlled trial established the efficacy of topical this compound with visible light irradiation for both cutaneous T-cell lymphoma and psoriasis, demonstrating significant improvement in the majority of patients after twice-weekly treatments for six weeks [1]. The favorable safety profile observed in this study, with minimal adverse effects compared to conventional psoralen plus ultraviolet A (PUVA) therapy, supports further clinical development.
In oncology applications, HY-PDT has shown particular promise for superficial malignancies and intraoperative margin sterilization. Research in head and neck squamous cell carcinoma demonstrated that this compound effectively localized to tumor tissues and could be activated using a KTP532 surgical laser, resulting in ablation of smaller tumor transplants (<0.4 cm² diameter) in murine models [4]. This approach offers potential for intraoperative application to eliminate residual disease at resection margins, a significant factor in oncology recurrence.
Several emerging applications leverage the unique properties of this compound, including its fluorescence characteristics and multimodal cell death induction:
Fluorescence-Guided Surgery: The inherent fluorescence of this compound (emission maxima at 594 and 640 nm) enables real-time visualization of tumor margins during surgical procedures [4]. Clinical translation of this approach could improve completeness of resection for various malignancies.
Combination with Immunotherapy: The ability of HY-PDT to induce immunogenic cell death and modulate cytokine secretion (e.g., IL-8 in colon cancer models) suggests potential synergy with immune checkpoint inhibitors [6].
Pediatric Applications: The favorable safety profile of HY-PDT merits investigation in pediatric malignancies where conventional therapies carry significant long-term sequelae.
Benign Disease Applications: Preclinical evidence suggests potential applications in benign proliferative disorders, including restenosis after vascular procedures and fibrotic conditions.
HY-PDT represents a multifaceted therapeutic approach with distinct advantages over conventional photosensitizers, including its natural origin, favorable safety profile, and multimodal mechanisms of action. The optimization of irradiation parameters, particularly wavelength selection (590-595 nm optimal), light fluence (3.6-20 J/cm² depending on application), and This compound concentration (0.1-5 μM for most applications), enables precise tuning of treatment effects for specific clinical contexts.
Future development should focus on several key areas:
The continued refinement of HY-PDT protocols and elucidation of its mechanistic foundations will likely expand its clinical applicability across a broadening spectrum of oncological and non-oncological conditions.
This compound is a medicinally significant naphthodianthrone found primarily in Hypericum perforatum L. (St. John's Wort), known for its antidepressant, antiviral, and potential antitumor properties. The compound presents substantial extraction and purification challenges due to its complex chemical structure and coexistence with numerous interfering compounds in plant material, particularly chlorophyll pigments. These green plant pigments co-extract with this compound and significantly complicate downstream processing and analysis due to their similar solubility characteristics and spectral interference properties.
The interference from chlorophyll represents a critical technical challenge in this compound research and product development. Chlorophylls and their degradation products exhibit strong absorbance between 400-700 nm and natural fluorescence, which can directly interfere with analytical measurements and bioassay readouts, potentially leading to false positive or negative results [1]. This interference is particularly problematic when using spectrophotometric or fluorometric methods for this compound quantification, necessitating effective removal strategies before accurate analysis can be performed. Additionally, chlorophylls have a noted susceptibility to auto-degradation in the presence of light and oxygen, especially under aqueous conditions commonly used in cell-based bioassays, further complicating biological evaluation of this compound-containing extracts [1].
Successful this compound extraction begins with appropriate sample preparation and selection of effective extraction techniques. The initial extraction aims to maximize this compound recovery while minimizing co-extraction of interfering compounds, particularly chlorophyll. Research indicates that several extraction methods can be effectively employed for initial this compound recovery, each with distinct advantages and limitations.
Table 1: Comparison of Initial Extraction Methods for this compound
| Extraction Method | Solvent Systems | Extraction Time | Relative this compound Yield | Key Advantages |
|---|---|---|---|---|
| Direct Sonication | Methanol, Methanol:Acetone (2:1) | 30 minutes | High (benchmark) | Rapid, efficient cell disruption |
| Maceration | Methanol, Ethanol, Hydroalcoholic solutions | 12-24 hours | Low to Moderate | Simple equipment, scalable |
| Pressurized Solvent Extraction | Methanol, Ethanol | 15-20 minutes per cycle | Moderate to High | Automated, reduced solvent use |
| Soxhlet Extraction | Methanol, Ethanol | 4-8 hours | Moderate | Exhaustive extraction, no filtration needed |
Among these methods, direct sonication has demonstrated superior efficiency for this compound recovery compared to other techniques. One study found that the content of this compound and other active compounds obtained by direct sonication was significantly higher than in extracts obtained by maceration, indirect sonication, Soxhlet extraction, or accelerated solvent extraction [2]. The efficiency of direct sonication can be further optimized by adjusting ultrasonic power, with research showing increased active compound contents when increasing ultrasonic power from 40 to 60 W [2].
The choice of extraction solvent significantly impacts both this compound yield and the degree of chlorophyll co-extraction. This compound is soluble in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and pyridine, but insoluble in water and methylene chloride [3]. Methanol and methanol-acetone mixtures (typically 2:1 v/v) have proven particularly effective for this compound extraction, yielding characteristic red solutions indicating successful this compound dissolution [3]. The selection of appropriate solvent systems represents a critical balance between maximizing this compound solubility and minimizing extraction of interfering chlorophyll pigments.
Effective chlorophyll removal is essential for producing high-quality this compound extracts suitable for pharmaceutical applications and accurate analytical quantification. Several strategies have been developed to address this challenge, ranging from simple pre-extraction washes to sophisticated chromatographic techniques.
A straightforward method for minimizing chlorophyll interference involves selective pre-extraction using solvents that remove chlorophyll before this compound extraction. This approach takes advantage of the differential solubility of chlorophyll and this compound in various solvent systems. Research indicates that dichloromethane (DCM) serves as an excellent solvent for this purpose, effectively removing chlorophyll and other nonpolar interfering compounds while leaving this compound intact in the plant matrix [3].
The protocol involves treating powdered plant material with dichloromethane (typically 50 mL per gram of plant material) using ultrasonication for 30 minutes, followed by centrifugation and discarding of the chlorophyll-containing supernatant [3]. Comparative studies have evaluated various solvents for this purpose, including hexane, diethyl ether, and petroleum ether, but dichloromethane demonstrated superior performance with the least concomitant residue in the final crude extract [3]. This pre-extraction approach significantly reduces chlorophyll content before the primary this compound extraction, simplifying subsequent purification steps.
Solid-phase extraction (SPE) using various adsorbents represents another effective strategy for chlorophyll removal. Several stationary phases have been investigated for this purpose, with silica gel demonstrating particularly favorable characteristics for this compound purification and chlorophyll removal [3]. The method involves using glass columns (optimal dimensions 70 × 5 mm) packed with silica gel (800 mg per column), with the crude extract applied to the top of the column.
The purification process employs a sequential elution strategy where chloroform (4 mL) and chloroform:acetone (4:1, 3 mL) mixtures are first passed through the column to wash out yellow-colored compounds, while hypericins remain retained on the stationary phase [3]. Hypericins are subsequently eluted using MeOH:acetone:CH₂Cl₂ (75:10:15, 3 mL), leaving chlorophyll and other green and yellow colored compounds behind in the first column [3]. This approach effectively separates hypericins from chlorophyll pigments based on their differential affinity to the silica gel stationary phase.
Table 2: Chlorophyll Removal Methods for this compound Extracts
| Method | Principle | Efficiency | Technical Complexity | Suitability for Scale-Up |
|---|---|---|---|---|
| Pre-extraction with DCM | Differential solubility | Moderate | Low | Excellent |
| Silica Gel Chromatography | Polarity differences | High | Moderate | Good |
| Centrifugal Partition Chromatography | Liquid-liquid partitioning | Very High | High | Limited |
| Macroporous Resin (XAD16N) | Hydrophobic interaction | High | Moderate | Excellent |
Centrifugal Partition Chromatography represents a sophisticated liquid-liquid separation technique that has demonstrated excellent utility for chlorophyll removal from botanical extracts. The method employs a solvent system composed of hexanes-EtOAc-MeOH-water (5:5:5:5, v/v) in elution-extrusion mode, enabling selective subtraction of chlorophyll interference compounds while maintaining the phytochemical integrity of the original extract [1].
This method operates on countercurrent principles, where both the stationary and mobile phases are liquids, representing a mixture of different solvents that form a biphasic mixture. The technique is particularly valuable as it is considered a loss-free method for non-volatile analytes, allowing complete recovery of all phytochemicals distributed in both phases [1]. The CPC chlorophyll clean-up process has been shown to adequately preserve metabolomic diversity while selectively removing chlorophylls, making it suitable for higher-throughput sample preparation utilized in biological screening [1]. The entire process can be completed in approximately 45 minutes, offering a rapid and reproducible approach for producing chlorophyll-free "degreened" extracts [1].
For applications requiring pharmaceutical-grade this compound, advanced purification techniques following initial chlorophyll removal are necessary to achieve high purity levels. These methods typically combine multiple chromatographic approaches in sequence to isolate this compound from other structurally similar compounds in the extract.
Macroporous resins have emerged as highly effective adsorbents for the initial enrichment of this compound from crude extracts. Among various resins evaluated, XAD16N has demonstrated exceptional performance for this compound purification [4]. The process involves several critical parameters that must be optimized for maximum efficiency, including loading extract concentration, flow rate, and elution conditions.
Research indicates that optimal separation with XAD16N resin is achieved under the following conditions: loading extract concentration of 15.0 mg/mL, loading flow rate of 1.0 mL/min, and elution with 90% ethanol solution [4]. Under these optimized conditions, XAD16N MRCC can achieve this compound purity of approximately 71.8% from the crude extract, representing a significant enrichment from the initial concentration [4]. This method is particularly valuable for its scalability and suitability for industrial applications, addressing one of the key limitations of more specialized techniques like high-speed counter-current chromatography.
For the final purification stage, preparative liquid chromatography offers unparalleled efficiency in preparing high-purity this compound monomers from pre-enriched extracts. Following MRCC enrichment, PLC can further purify this compound to levels exceeding 98% purity, suitable for pharmaceutical applications and analytical standards [4].
The optimal mobile phase for this compound purification by PLC consists of acetonitrile and 5 mM sodium dihydrogen phosphate solution (85:15, v/v), with a detection wavelength of 590 nm [4]. The separation is typically performed at room temperature with a flow rate of 1.0 mL/min [4]. This orthogonal approach combining MRCC and PLC leverages the unique separation mechanisms of each technique, enabling efficient isolation of this compound from other compounds with very similar physical and chemical properties present in the complex plant extract matrix.
This protocol describes a method for obtaining this compound-enriched extracts with minimal chlorophyll contamination using dichloromethane pre-extraction and ultrasound-assisted extraction [3].
Materials and Reagents:
Procedure:
Technical Notes:
This protocol describes the purification of this compound extracts using silica gel column chromatography to separate this compound from residual chlorophyll and other interfering compounds [3].
Materials and Reagents:
Procedure:
Technical Notes:
High-performance liquid chromatography represents the gold standard for this compound quantification and purity assessment following extraction and purification. The following method provides reliable separation and quantification of this compound and related compounds.
Chromatographic Conditions:
Quantification Procedure:
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines. Specificity is confirmed by the absence of interfering peaks at the this compound retention time. The method demonstrates excellent linearity in the specified range, with correlation coefficients (R²) typically exceeding 0.999 [3].
While HPLC provides specific quantification, spectrophotometric methods offer rapid assessment of extract quality and chlorophyll contamination.
This compound Assessment:
Chlorophyll Contamination Monitoring:
The extraction and purification of this compound from Hypericum species presents significant technical challenges, primarily due to the persistent interference from chlorophyll pigments. The methods outlined in these application notes provide researchers with validated approaches for obtaining high-quality this compound extracts with minimal chlorophyll contamination.
For routine analysis and quality control, the ultrasound-assisted extraction with dichloromethane pre-cleaning followed by silica gel purification offers an excellent balance of efficiency, technical requirements, and scalability. This approach effectively removes chlorophyll while maintaining this compound integrity and can be implemented in most laboratory settings without specialized equipment.
For pharmaceutical applications requiring the highest purity this compound, the combination of macroporous resin chromatography (XAD16N) with preparative liquid chromatography provides exceptional results, achieving this compound purity exceeding 98% [4]. While more technically demanding and resource-intensive, this approach yields material suitable for pharmacological studies and potential therapeutic applications.
Hypericin is a naturally occurring photoactive pigment found in Hypericum perforatum (St. John's Wort) that exhibits significant potential for photodynamic therapy (PDT). Its efficacy depends critically on its ability to generate singlet oxygen ((^1)O(_2)), a highly reactive oxygen species that induces oxidative damage in target cells [1] [2]. The singlet oxygen quantum yield ((\Phi_\Delta)) is the key parameter quantifying the efficiency of this process, defined as the number of singlet oxygen molecules produced per photon absorbed by the photosensitizer [3].
Accurate determination of (\Phi_\Delta) is essential for evaluating and standardizing this compound's potential for clinical applications. These application notes consolidate validated methodologies from peer-reviewed literature to provide researchers with robust protocols for measuring this compound's (\Phi_\Delta) in various solvent systems and biological membrane models.
Table 1: Key Photophysical Parameters of this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Singlet Oxygen Quantum Yield ((\Phi_\Delta)) | 0.39 ± 0.01 | Methanol | [4] |
| Singlet Oxygen Quantum Yield ((\Phi_\Delta)) | 0.43 ± 0.09 | DMPC Liposomes | [5] |
| Singlet Oxygen Quantum Yield ((\Phi_\Delta)) | 0.35 ± 0.05 | Lecithin Vesicles | [4] |
| Liposome Binding Constant (K(_b)) | 58 (mg lipid/mL)(^{-1}) | DMPC Liposomes | [5] |
| Triplet State Energy | ~13,300 cm(^{-1}) | Acetonitrile, THF | [6] |
This protocol is adapted from established methods for determining (\Phi_\Delta) in organic solvents using 1,3-diphenylisobenzofuran (DPBF) as a selective singlet oxygen trap [3] [4].
The method is based on the rapid and selective reaction between DPBF and singlet oxygen, leading to a decrease in DPBF absorption intensity at ~410 nm. The (\Phi_\Delta) of the sample photosensitizer (this compound) is determined by comparing the rate of DPBF photo-bleaching to that of a standard photosensitizer with a known (\Phi_\Delta) (e.g., Rose Bengal in methanol, (\Phi_\Delta) = 0.76) under identical conditions [4].
Solution Preparation:
Irradiation and Measurement:
Control Experiment:
This method directly detects the near-infrared phosphorescence of singlet oxygen and is considered highly specific and reliable [3] [7].
Singlet oxygen decays to its ground state by emitting phosphorescence at 1270 nm. The (\Phi_\Delta) can be determined by comparing the integrated phosphorescence intensity of the sample to that of a standard, provided the experimental setup remains unchanged [7].
System Calibration:
Sample Measurement:
Data Collection:
This protocol assesses this compound's performance in a biomimetic environment, which is crucial for predicting its behavior in PDT [5] [4].
This compound efficiently partitions into lipid bilayers. Its (\Phi_\Delta) in this environment is measured indirectly using chemical probes like DPBF or by monitoring oxygen consumption, accounting for the modified singlet oxygen lifetime and diffusion characteristics within the membrane [5].
Liposome Preparation:
This compound Incorporation:
Quantum Yield Determination:
Photosensitizer concentration must be carefully optimized. Aggregation at high concentrations leads to self-quenching, significantly reducing the observed (\Phi_\Delta) [7]. A preliminary concentration dependence study is recommended. For this compound, maintain absorbance < 0.5 at the excitation wavelength in a 1 cm cuvette to operate in the linear range.
The following diagrams illustrate the core photophysical mechanism of singlet oxygen generation by this compound and a generalized experimental workflow.
Diagram 1: Photophysical pathway of singlet oxygen generation via this compound photosensitization (Type II mechanism). Competing processes like fluorescence (from S₁) and Type I reactions (electron transfer) are not shown for clarity.
Diagram 2: Generalized experimental workflow for determining the singlet oxygen quantum yield of this compound.
Accurate measurement of this compound's singlet oxygen quantum yield requires meticulous attention to experimental parameters such as concentration, solvent environment, and light dosimetry. The protocols outlined herein—spanning direct and indirect methods in both organic and biologically relevant membrane systems—provide a standardized framework for researchers. Reliable (\Phi_\Delta) values are paramount for advancing the development of this compound-based photodynamic therapies from the laboratory to the clinic.
This table summarizes effective this compound and light parameters from various studies for easy comparison.
| Cell Line / Model | This compound Concentration | Light Dose & Wavelength | Key Outcomes | Citation |
|---|---|---|---|---|
| Oral Squamous Cell Carcinoma (SCC-25) | 0.5 µM | 2 J/cm² | Significant ↑ sTNF-R1 secretion | [1] |
| Breast Adenocarcinoma (MCF-7) | 0.125 - 1 µM | 1, 2, 5 J/cm² | Altered cytokine secretion (↓IL-6, ↓IL-8, ↑TNF-α) | [2] |
| Colorectal Cancer (HCT116, SW620) | Not Specified | Not Specified | S-phase cell cycle arrest & apoptosis via CDC25A/CDK2 pathway | [3] |
| Head & Neck SCC (SNU-1) | 0.1 - 10 µg/mL | 593 nm laser light | Optimal tumoricidal response at 593 nm | [4] |
| Hypertrophic Scar Fibroblasts (HFs) | 0.2 µM | 4 J/cm² (590 nm) | Induced HMOX1-mediated ferroptosis and apoptosis | [5] |
This protocol outlines a standard methodology for conducting in vitro this compound-PDT, based on the common procedures across the cited research [1] [2] [5].
The following diagrams summarize the key molecular pathways through which this compound-PDT exerts its effects, based on findings from recent studies.
This compound-PDT Induces Multiple Cell Death Pathways
While this compound is a potent photosensitizer, advancing its application, particularly towards two-photon PDT, requires addressing several challenges.
This compound-mediated photodynamic therapy (PDT) represents an emerging targeted anticancer approach that leverages the natural photosensitizing properties of this compound, a naphthodianthrone compound primarily extracted from Hypericum perforatum (St. John's wort). This therapeutic modality utilizes light-activated this compound to generate reactive oxygen species (ROS) that preferentially accumulate in and damage mitochondria—the pivotal organelles regulating cellular energy metabolism and apoptosis. The strategic targeting of mitochondria capitalizes on the inherent biochemical and structural differences between neoplastic and normal cells, particularly the elevated mitochondrial membrane potential in cancer cells that facilitates preferential accumulation of lipophilic cations like this compound.
The molecular mechanisms underlying this compound-PDT involve both type I and type II photochemical reactions. Upon illumination with appropriate wavelength light (typically 570-620 nm), excited this compound molecules can transfer energy to molecular oxygen, generating singlet oxygen (type II reaction) or engage in electron transfer processes to produce superoxide anions, hydroxyl radicals, and hydrogen peroxide (type I reactions). The subcellular localization of this compound predominantly in mitochondrial membranes ensures that these destructive ROS are generated in immediate proximity to critical components of the electron transport chain, leading to rapid disruption of mitochondrial function and initiation of cell death pathways. This mitochondrial targeting strategy enhances the selectivity and efficacy of cancer therapy while potentially minimizing collateral damage to normal tissues [1] [2].
Table 1: Fundamental Properties of this compound as a Mitochondrial-Targeting Photosensitizer
| Property | Characteristics | Biological Significance |
|---|---|---|
| Chemical Structure | Polycyclic aromatic naphthodianthrone | Planar structure facilitates intercalation into mitochondrial membranes |
| Extraction Source | Hypericum perforatum (St. John's wort) | Natural origin may reduce toxicity concerns |
| Absorption Peak | 590 nm | Permits reasonable tissue penetration depth |
| Primary ROS Generated | Singlet oxygen, superoxide anions, hydroxyl radicals | Multiple oxidative species enhance cytotoxic potential |
| Subcellular Localization | Mitochondria, endoplasmic reticulum, Golgi apparatus | Mitochondrial accumulation enables targeted disruption |
| Dark Toxicity | Minimal | Favorable safety profile without light activation |
The therapeutic efficacy of this compound-PDT primarily stems from its ability to induce mitochondrial dysfunction through multiple interconnected mechanisms. Following cellular uptake, this compound predominantly accumulates in mitochondrial membranes due to its lipophilic character and positive charge distribution, which promotes interaction with the negatively charged mitochondrial interior. Upon photoactivation, the generated ROS directly attack mitochondrial components, including cardiolipin in the inner mitochondrial membrane, proteins in the electron transport chain, and mitochondrial DNA. This oxidative assault culminates in the permeabilization of mitochondrial membranes, dissipation of the mitochondrial membrane potential (ΔΨm), and release of pro-apoptotic factors such as cytochrome c, AIF (apoptosis-inducing factor), and Smac/DIABLO into the cytosol [2] [3].
The molecular events following this compound-PDT include both caspase-dependent and independent apoptosis pathways. In the caspase-dependent pathway, cytochrome c release facilitates the formation of the apoptosome complex, activating caspase-9 and subsequently effector caspases-3 and -7. Simultaneously, this compound-PDT modulates the expression and activity of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 while enhancing the expression of pro-apoptotic Bax and Bad. This alteration in the balance of pro- and anti-apoptotic proteins further promotes mitochondrial outer membrane permeabilization, amplifying the cell death signal. Additionally, this compound-PDT can trigger caspase-independent death pathways through the release of AIF, which translocates to the nucleus and mediates chromatin condensation and DNA fragmentation [2].
Recent evidence indicates that this compound-PDT can also activate non-apoptotic cell death modalities under specific conditions, including ferroptosis—an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. Studies on hypertrophic scar fibroblasts have demonstrated that this compound-PDT upregulates heme oxygenase-1 (HMOX1), leading to increased intracellular ferrous iron (Fe²⁺) accumulation and subsequent lipid peroxidation. This ferroptotic cell death pathway synergizes with apoptosis to enhance overall cytotoxicity, particularly in cell populations with inherent resistance to conventional apoptosis [4].
Diagram 1: Mechanism of this compound-mediated mitochondrial targeting in photodynamic therapy, illustrating the key molecular events leading to different cell death modalities.
The anti-neoplastic efficacy of this compound-PDT has been quantitatively demonstrated across diverse cancer types, with particular sensitivity observed in hematological malignancies and specific solid tumors. Systematic investigation of dose-response relationships has revealed that the half-maximal inhibitory concentration (IC₅₀) of this compound-PDT varies significantly depending on the cancer type, illumination parameters, and delivery formulations. The tabulated data below summarizes key efficacy metrics from recent preclinical studies, providing researchers with benchmark values for experimental design and outcome assessment [5] [2] [4].
Table 2: Quantitative Efficacy of this compound-PDT Across Experimental Cancer Models
| Cancer Type | Cell Line/Model | This compound Concentration Range | Light Dose | IC₅₀/Effective Dose | Key Outcomes |
|---|---|---|---|---|---|
| Adult T-cell Leukemia | HPB-ATL-T | 10-100 ng/mL | 11.28 J/cm² | 52.98 ± 10.11 ng/mL | 85% growth inhibition; apoptosis via caspase activation |
| Breast Cancer | MCF-7 | 0.125-1 μM | 2-5 J/cm² | 0.5 μM (at 5 J/cm²) | Metabolic activity reduction; ↓ IL-6, IL-8; ↑ TNF-α |
| Multiple Myeloma | SP2/0 | 0.025-0.1 μM | 11.28 J/cm² | 0.05 μM | 70% apoptosis; caspase-3 activation; ΔΨm dissipation |
| Hepatocellular Carcinoma | Huh7 (with NPs) | 0.5-2 μg/mL | 100 mW/cm² (10 min) | 1.2 μg/mL | 80% viability reduction; SERPINE1 upregulation |
| Hypertrophic Scar Fibroblasts | Human fibroblasts | 0.2-0.8 μM | 3 J/cm² | 0.4 μM | HMOX1-mediated ferroptosis; collagen reduction |
The data consistently demonstrate that leukemic cells exhibit particular sensitivity to this compound-PDT, with IC₅₀ values in the nanogram per milliliter range. This enhanced susceptibility may reflect the higher metabolic activity and mitochondrial content of hematological malignancies compared to solid tumors. Notably, in adult T-cell leukemia models, this compound-PDT effectively suppressed the expression of viral oncoproteins HBZ and Tax by blocking promoter activity via HTLV-1 5'LTR and 3'LTR, indicating dual antineoplastic and antiviral mechanisms. Furthermore, the differential sensitivity between malignant and normal cells presents a valuable therapeutic window; studies reported minimal effects on normal peripheral blood CD4+ T lymphocytes at concentrations that effectively eliminated leukemic cells [2].
The formulation strategy significantly influences this compound efficacy, with nanoparticle-encapsulated this compound demonstrating enhanced cytotoxicity compared to aqueous solutions in hepatocellular carcinoma models. This improvement is attributed to better cellular uptake, more efficient mitochondrial targeting, and improved bioavailability of the lipophilic this compound molecule when delivered via nanocarriers. The development of mitochondriotropic nanocarriers represents an advancing frontier in this compound-PDT optimization, aiming to further enhance specificity and reduce off-target effects [6] [7].
Objective: To prepare and characterize stable this compound-loaded nanoparticles for enhanced mitochondrial delivery and improved bioavailability.
Materials:
Procedure:
Characterization:
Quality Control:
Objective: To standardize cellular response assessment to this compound-PDT across different cancer cell lines.
Materials:
Procedure:
Viability Assessment:
Objective: To evaluate this compound-PDT-induced mitochondrial dysfunction through measurement of mitochondrial membrane potential (ΔΨm).
Materials:
Procedure:
Interpretation:
The cell death mechanisms activated by this compound-PDT involve an intricate network of signaling pathways that transition between different modalities based on treatment intensity, cellular context, and metabolic state. The diagram below illustrates the key molecular events in this compound-PDT-induced apoptosis and ferroptosis, highlighting critical decision points and regulatory mechanisms.
Diagram 2: Signaling pathways in this compound-PDT-induced apoptosis and ferroptosis, showing key molecular events and pathway crosstalk.
The apoptosis pathway dominates the cellular response to moderate-dose this compound-PDT, characterized by sequential caspase activation and classic biochemical and morphological changes. At higher treatment intensities or in apoptosis-resistant cells, ferroptosis emerges as an alternative death mechanism, driven by iron-dependent lipid peroxidation. The intersection between these pathways creates a robust cell death response that can overcome resistance mechanisms, particularly through HMOX1-mediated iron release that simultaneously promotes ferroptosis while enhancing mitochondrial ROS generation via Fenton chemistry [4] [8].
The immunogenic character of this compound-PDT-induced cell death represents another crucial aspect of its mechanism. Dying cells emit damage-associated molecular patterns (DAMPs) including surface-exposed calreticulin, released ATP, and HMGB1, which promote dendritic cell maturation and antigen cross-presentation. This immunostimulatory dimension enhances the therapeutic potential of this compound-PDT by engaging adaptive immunity against tumor antigens, potentially generating systemic anti-tumor responses that extend beyond the treated site [8].
Successful implementation of this compound-PDT requires careful optimization of critical parameters that collectively determine treatment efficacy. The interdependent relationship between photosensitizer concentration, light dose, and oxygen availability creates a multidimensional optimization space that must be tailored to specific experimental or clinical contexts.
Photosensitizer Administration:
Light Delivery Parameters:
Microenvironment Considerations:
Table 3: Optimization Parameters for this compound-Mediated Mitochondrial PDT
| Parameter | Optimal Range | Impact on Efficacy | Modification Strategies |
|---|---|---|---|
| This compound Concentration | 0.1-1 μM (in vitro) 0.5-2 mg/kg (in vivo) | Directly correlates with ROS production until saturation | Nanoparticle encapsulation to improve delivery |
| Incubation Time | 6-16 hours | Allows mitochondrial accumulation | Longer incubation does not significantly improve uptake beyond 24h |
| Light Wavelength | 570-620 nm | Balance between activation efficiency and tissue penetration | LED arrays for uniform illumination of larger areas |
| Light Dose | 2-10 J/cm² | Dose-dependent cytotoxicity up to photobleaching threshold | Fractionation to preserve oxygen during treatment |
| Fluence Rate | 10-100 mW/cm² | Lower rates improve oxygen conservation | Adjust based on target thickness and vascularity |
| Oxygen Concentration | >5% pO₂ | Critical for type II photodynamic reactions | Pre-oxygenation or fractionated light delivery |
This compound-mediated mitochondrial PDT represents a promising targeted therapeutic approach with demonstrated efficacy across diverse cancer models. The dual targeting strategy—combining the inherent mitochondrial tropism of this compound with precise spatial control through light delivery—creates a highly selective treatment modality with potential for favorable therapeutic indices. The accumulating mechanistic evidence confirms that this compound-PDT simultaneously engages multiple cell death pathways, reducing the likelihood of treatment resistance development.
Future development should focus on several key areas:
The comprehensive protocols and data summarized in these Application Notes provide researchers with a robust foundation for exploring this compound-PDT in various experimental and potential clinical contexts, contributing to the continued development of this promising mitochondrial-targeted anticancer approach.
| ABC Transporter | Also Known As | Interaction with this compound | Key Experimental Context & Cell Lines | Citations |
|---|---|---|---|---|
| ABCG2 | BCRP / MXR | Substrate & Competitive Inhibitor: Reduces Side Population (SP); can also protect cells from chemotherapeutics. | A549 (lung), HT-29 (colon), HL-60 & cBCRP (leukemia) | [1] [2] [3] |
| ABCC1 | MRP1 | Induces Expression: Pre-treatment can increase MRP1 levels, attenuating cytotoxicity of certain drugs. | A2780, A2780cis (ovarian), HL-60 (leukemia) | [2] [4] |
| ABCB1 | P-gp / MDR1 | Potential Modulator: SP phenotype often involves cooperation between BCRP and MDR1; direct interaction is less documented. | A549 (lung), various other cancer cell lines | [3] |
To help visualize the dual role of this compound and its impact on experimental outcomes, here is a signaling pathway diagram:
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work.
This protocol is based on research that used SP analysis to show this compound acts as a competitive inhibitor of BCRP [3].
This protocol is based on studies showing that pre-treatment with this compound can induce MRP1 expression and attenuate the cytotoxicity of drugs like cisplatin [2].
The table below summarizes key quantitative data from recent studies for designing your experiments.
| Cell Line / Model | This compound Concentration Range | Incubation Time | Light Dose Range | Light Wavelength | Key Outcome Measures |
|---|---|---|---|---|---|
| MCF-7 (Breast Adenocarcinoma) [1] | 0.125 - 1.0 µM | 2 hours | 1 - 5 J/cm² | Not specified | Cell viability (MTT, Trypan Blue), Cytokine secretion (IL-6, IL-8, TNF-α) |
| SCC-25 (Oral Squamous Cell Carcinoma) [2] | 0 - 1.0 µM | 2 hours | 0 - 20 J/cm² | Not specified | Cell viability (MTT), Secretion of soluble TNF-α receptors (sTNF-R1, sTNF-R2) |
| Hypertrophic Scar Fibroblasts (HFs) [3] | 0.1 - 0.8 µM | 8 hours (uptake peaked) | 1.2 J/cm² (1 mW/cm² for 20 min) | 590 nm | Cell viability (CCK-8), Apoptosis, Intracellular Fe²⁺, Lipid Peroxidation, ROS |
| General Guidance from Literature [4] | ~0.04 - 5.0 µM | 1 - 24 hours | ~0.1 - 16.0 J/cm² | ~595 nm (common) | Viability (MTT, XTT), Apoptosis/Necrosis (Annexin V), ROS, Caspase activity |
This detailed methodology is adapted from a study on MCF-7 breast cancer cells to assess HYP-PDT's phototoxic and immunomodulatory effects [1].
The diagram below outlines the key steps for a typical in vitro HYP-PDT experiment.
Q1: My MTT assay shows an increased signal after HYP-PDT, suggesting higher metabolic activity instead of cell death. What could be wrong? A: This can occur and highlights a key limitation of the MTT assay. The signal can be influenced by overall cellular metabolic and redox states, not just viability [1].
Q2: I am not seeing a strong cytotoxic effect even at high this compound concentrations. What should I check? A: This points to a potential issue with the photodynamic reaction parameters.
Q3: How does HYP-PDT affect the tumor microenvironment and immune signaling? A: Beyond direct cytotoxicity, HYP-PDT has significant immunomodulatory effects. In MCF-7 cells, sublethal treatment reduced pro-tumorigenic cytokines IL-6 and IL-8, while increasing pro-inflammatory TNF-α, suggesting a shift towards a more anti-tumor immune environment [1]. In other models, it can induce immunogenic cell death and the release of damage-associated molecular patterns (DAMPs), which can alert the immune system [1] [3].
Q4: Are there other cell death mechanisms besides apoptosis involved in HYP-PDT? A: Yes, recent research indicates that HYP-PDT can trigger ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation. This pathway is characterized by the upregulation of HMOX1, leading to increased intracellular Fe²⁺ and lipid peroxidation, and can work synergistically with apoptosis to kill cells [3].
The following diagram illustrates the key cellular mechanisms of HYP-PDT, including the novel ferroptosis pathway.
The table below summarizes core strategies and supporting evidence from recent studies to help you design experiments with minimal dark toxicity.
| Strategy | Key Parameter & Recommended Practice | Supporting Evidence (Experimental System) |
|---|
| Concentration Control | Keep hypericin concentrations low (e.g., sub-micromolar to low micromolar range). | - 0.5 µM: No significant dark toxicity in hypertrophic scar fibroblasts (HFs) [1].
Here is a detailed methodology, adapted from the cited studies, to evaluate dark toxicity in your cell models [1] [2] [3].
Preparation of this compound Stock Solution
Cell Seeding and Treatment
Incubation and Viability Assessment
The following diagram illustrates the critical steps for a dark toxicity experiment and the core mechanism that minimizes toxicity in the absence of light.
The core mechanism behind this compound's low dark toxicity is its reliance on light activation. In the dark, this compound remains in its ground state and cannot generate significant amounts of reactive oxygen species (ROS), which are the primary mediators of its cytotoxic effects [6]. This fundamental principle underpins all the strategies listed above.
Q1: My negative controls are showing toxicity. What could be wrong?
Q2: I see literature mentioning this compound can induce drug transporters in the dark. Does this affect my experiments?
Q3: What is the most critical parameter to control?
The table below summarizes the core strategies derived from the literature for improving this compound's delivery across the BBB.
| Strategy | Description & Mechanism | Key Findings & Applications |
|---|---|---|
| Use of Penetration Enhancers (e.g., NMP) | Co-solvent like N-methyl pyrrolidone (NMP) disrupts lipid membrane structure to improve passive diffusion of hydrophobic drugs [1]. | 20% NMP formulation significantly increased this compound delivery in Chick Chorioallantoic Membrane (CAM) model; higher concentrations caused vascular toxicity [1]. |
| Lipid Solubility & Prodrug Modification | Increase molecule lipophilicity to favor passive transcellular diffusion; typically requires molecular weight <400-600 Da [2] [3]. | Heroin (diacetylmorphine) is a classic prodrug example; increased lipophilicity vs. morphine enables rapid brain uptake [3]. Note: Direct evidence for this compound is needed. |
| Nanoparticle Carriers | Use of liposomes, micelles, polymeric/inorganic nanoparticles to encapsulate this compound, protecting it and enabling receptor-mediated transcytosis [2] [4]. | Low-density lipoprotein (LDL)-based particles are a promising transport system for hydrophobic photosensitizers like this compound [4]. |
| Ligand Conjugation | Conjugate this compound or its carrier to molecules that undergo receptor-mediated transcytosis (e.g., Angiopep-2, transferrin) [2] [5]. | Angiopep-2 crosses BBB via LRP1 receptor; successfully used to deliver chemotherapeutics like doxorubicin and paclitaxel to the brain [5]. |
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based method for predicting passive BBB penetration [6].
Challenge: Low Water Solubility of this compound
Challenge: Variable or Poor Penetration in Cellular Models
Challenge: Differentiating Passive and Active Transport
To help visualize the process from planning to analysis, the following diagram outlines the key decision points and methodologies for a this compound BBB penetration study.
Q1: Why is hypoxia a significant problem for HY-PDT? Hypericin primarily acts through a Type II photochemical mechanism, generating cytotoxic singlet oxygen through an oxygen-dependent energy transfer process [1] [2]. The hypoxic (low-oxygen) microenvironment of solid tumors severely limits this process, reducing HY-PDT's efficacy. Furthermore, PDT itself consumes oxygen, potentially worsening local hypoxia and activating pro-survival pathways in cancer cells [3] [4].
Q2: Does this compound have any properties that can help overcome hypoxia? While this compound is predominantly a Type II photosensitizer, some research indicates that the efficacy of certain photosensitizers under low oxygen may be better than traditionally assumed, potentially due to contributions from less oxygen-dependent Type I mechanisms or other photoredox catalysis pathways [5]. However, proactively designing your HY-PDT protocol to mitigate hypoxia is strongly recommended.
Q3: What are the main strategies to improve HY-PDT in hypoxic tumors? Strategies can be categorized into three approaches:
The following table summarizes proven strategies identified in recent literature to enhance HY-PDT efficacy under hypoxia.
| Strategy | Mechanism of Action | Key Research Findings | Potential Limitations |
|---|---|---|---|
| Iron-Drug Nanocomplexes [7] | pH-responsive release of apigenin to inhibit HSP-90 & HIF-1α, mitigating heat resistance and alleviating hypoxia. | PAFH nanocomplex (this compound/Apigenin/Fe³⁺) enabled mild-temperature PTT and enhanced PDT in vivo. | Complex synthesis; long-term biocompatibility requires further study. |
| Oxygen-Carrying Nanomaterials [4] | Use hemoglobin or perfluorocarbons to carry O₂ directly to the tumor site. | Liposome-encapsulated hemoglobin or PFC nanodroplets increased tumor O₂ and ROS generation, enhancing PDT. | Potential carrier toxicity; stability during storage and circulation. |
| Vascular Normalization [3] | Use drugs (e.g., Axtinib) to "normalize" chaotic tumor blood vessels, improving perfusion and oxygen supply. | Nanoplatforms with Axtinib improved blood flow, reduced hypoxia, and reversed immunosuppression. | Narrow therapeutic window; requires precise dosing. |
| Type I Photosensitizers [8] [3] | Shift mechanism to electron transfer, producing O₂-independent radicals (e.g., •O₂⁻, •OH). | New guidelines established for Type I PS; offers a fundamental solution to hypoxia. | This compound is a classic Type II PS; co-delivery with Type I agents may be needed. |
The protocol below is adapted from a recent study on an active iron-drug nanocomplex (PAFH) that successfully improved HY-PDT by mitigating hypoxia [7].
1. Objective: To synthesize and evaluate a pH-responsive PAFH nanocomplex for enhancing HY-PDT/PTT efficacy in an acidic and hypoxic tumor microenvironment.
2. Materials:
3. Methodology:
Synthesis of PAFH Nanocomplex:
In Vitro Validation:
In Vivo Evaluation:
4. Key Measurements:
The following diagram illustrates the working mechanism of the PAFH nanocomplex as described in this protocol:
For researchers quantifying this compound, selecting an appropriate analytical method is critical. The table below compares key methodologies based on recent studies.
| Method | Key Principle | Advantages | Limitations/Challenges |
|---|---|---|---|
| HPLC with Fluorescent Detection [1] | Separates compounds using liquid chromatography; detects this compound via fluorescence. | High specificity for this compound and pseudothis compound, avoiding false positives. [1] | - |
| New UHPLC Method [2] | A modified USP method using a binary mobile phase and detection at 588 nm. | Shorter run time, uses a binary gradient, improved peak resolution, and more sustainable. [2] | - |
| Spectrophotometric Method [1] [3] | Measures absorbance of samples without separating compounds. | Non-specific; can be fooled by synthetic dyes (e.g., Brilliant Blue, Sunset Yellow), leading to artificially inflated potency readings. [3] | - |
| High-Performance Thin Layer Chromatography (HPTLC) [3] | Separates compounds on a plate for identification. | Useful for confirming product identity and detecting common synthetic dyes used in adulteration. [3] | Less quantitative than HPLC. |
A recent market surveillance study in 2025 tested 22 commercial SJW products using HPLC and HPTLC. The results highlight significant quality issues:
Here are solutions to frequently encountered problems in this compound analysis.
Below is a detailed methodology based on the 2023 publication of a new UHPLC method, which offers improvements over the USP method. [2]
The diagram below illustrates the key steps for sample and standard preparation in the UHPLC analysis protocol.
| Time (min) | % A | % B |
|---|---|---|
| 0.00 | 85 | 15 |
| 1.00 | 85 | 15 |
| 5.00 | 50 | 50 |
| 7.00 | 20 | 80 |
| 8.00 | 20 | 80 |
| 8.10 | 85 | 15 |
| 10.00 | 85 | 15 |
Q1: What are the primary mechanisms behind St. John's wort (SJW) drug interactions?
Q2: Does SJW induce P-gp at the blood-brain barrier (BBB), potentially reducing CNS drug efficacy?
Q3: Which drug classes have well-documented, clinically significant interactions with SJW?
| Drug Class | Example Drugs | Clinical Consequence of Interaction |
|---|---|---|
| Immunosuppressants | Cyclosporin, Tacrolimus | Reduced blood levels, risk of organ rejection [1] [4] |
| Anticoagulants | Warfarin, Phenprocoumon | Reduced INR, increased risk of thrombosis [5] [6] |
| Antiretroviral Drugs | Indinavir, Nevirapine, Lopinavir/Ritonavir | Reduced plasma concentration, increased viral load [1] [4] [6] |
| Anticancer Agents | Irinotecan, Imatinib | Reduced plasma drug concentration [1] [4] |
| Hormonal Contraceptives | Oral contraceptives, implants | Breakthrough bleeding, unintended pregnancy [1] [6] [3] |
| Antidepressants (SSRIs) | Sertraline, Citalopram | Increased risk of serotonin syndrome (a pharmacodynamic interaction) [1] [6] |
| Antiepileptics | Carbamazepine, Phenytoin | Potential reduction in efficacy, increased seizure risk [5] [6] |
Q4: A clinical trial subject on stable cyclosporin therapy shows a sudden drop in drug levels. How should I troubleshoot this?
Q5: How does the hyperforin content in different SJW extracts impact its drug interaction potential?
For researchers studying these interactions, here are core methodologies and a visualization of the key pathway.
The following diagram illustrates the primary molecular mechanism by which St. John's wort induces drug-metabolizing enzymes and transporters, a central concept for troubleshooting interactions.
| Experimental Challenge | Potential Cause | Suggested Solution |
|---|---|---|
| High variability in induction response | Variable hyperforin content in different SJW extract batches [5] | Characterize and standardize the hyperforin content of the extract used. Use a clinically relevant, well-defined extract (e.g., LI 160, WS5570) [1]. |
| Unexpectedly weak induction effect | Short duration of SJW exposure; use of a low-hyperforin extract [1] | Ensure treatment duration is sufficient (≥10 days). Verify the hyperforin content of your extract and consider using a high-hyperforin product for induction studies [1] [2]. |
| Need to assess BBB penetration risk | Traditional plasma PK studies cannot detect P-gp changes at the BBB [2] | Employ advanced techniques like PET neuroimaging with a P-gp substrate (e.g., [11C]metoclopramide) in clinical trials to directly measure brain exposure [2]. |
Method validation ensures that your analytical procedure is suitable for its intended purpose, providing reliable, accurate, and reproducible results that meet regulatory standards [1] [2]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the core parameters that must be validated [1] [3].
Here are the typical acceptance criteria for these key parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to obtain results proportional to analyte concentration [1] [2]. | Correlation coefficient (R²) ≥ 0.99 [1] [4]. |
| Accuracy | Closeness of measured value to true value [1] [2]. | Recovery of 98-102% [1]. |
| Precision (Repeatability) | Closeness of results under the same operating conditions [1] [2]. | Relative Standard Deviation (%RSD) < 2% for n=6 injections [1]. |
| Specificity | Ability to distinguish analyte from other components [1] [2]. | No interfering peaks from blank, placebo, or impurities; confirmed peak purity [1]. |
| LOD & LOQ | Lowest detectable and quantifiable levels of analyte [1] [2]. | LOD: Signal-to-noise ratio ≥ 3:1 [1]. LOQ: Signal-to-noise ratio ≥ 10:1 [1]. | | Robustness | Capacity to remain unaffected by small, deliberate method variations [1] [2]. | Results remain within specified acceptance criteria [1] [4]. |
Here are solutions to some frequently encountered problems during method development and validation:
| Problem | Possible Causes | Suggested Solutions |
|---|
| Tailing Peaks | 1. Secondary interactions with active silanols on stationary phase [5]. 2. Incorrect mobile phase pH [5]. 3. Column void at inlet [5]. | 1. Use high-purity, end-capped columns (e.g., C18) [5]. 2. For basic compounds, use low-pH mobile phase (~pH 2.5) [5]. 3. Reverse column flow direction or replace column [5]. | | Poor Peak Resolution | 1. Inappropriate column selectivity [1]. 2. Non-optimal mobile phase composition or gradient [1]. | 1. Adjust mobile phase pH or organic solvent ratio [1]. 2. Switch to a column with different chemistry (e.g., phenyl) [1]. | | High %RSD in Precision | 1. Inconsistent sample preparation or injection [1]. 2. Instrument issues (leaks, pump fluctuations) [1]. | 1. Check pipetting accuracy and ensure sample homogeneity [1]. 2. Perform instrument calibration and check for injector issues [1]. | | Unexpected Peak Shifts | 1. Column aging or degradation [1]. 2. Mobile phase inconsistencies (pH, composition) [1]. | 1. Replace with a new column from the same batch if possible [1]. 2. Ensure consistent mobile phase preparation and check pH accuracy [1]. |
This method is adapted from a published UHPLC procedure for analyzing St. John's Wort extracts, which can serve as a foundation for your own method development and validation [6].
The workflow below summarizes the key stages of the method validation process:
| Feature | This compound | Photofrin |
|---|---|---|
| Source & Chemistry | Natural, pure compound from St. John's wort [1] [2] | Synthetic, complex mixture of porphyrin oligomers [3] |
| Absorption Peak | ~590 nm [4] [5] | ~630 nm [3] |
| Light Penetration Depth | Moderate (less than Photofrin) | Greater (due to longer absorption wavelength) [3] |
| ROS Quantum Yield | High [2] | Moderate [3] |
| Dark Toxicity | Generally minimal, but light-independent effects reported [6] [3] | Low [3] |
| Cellular Uptake | Rapid (peaks within hours); hydrophobic [7] [3] | Slower; hydrophilicity affects uptake [3] |
| Primary Cell Death Mechanisms | Apoptosis (via mitochondrial pathway), paraptosis, autophagy [8] [2] [5] | Apoptosis, Necrosis [3] |
| Skin Photosensitivity Duration | Shafter administration) [2] | Long-lasting (weeks to months) [2] |
A direct in vitro comparison using human epidermoid carcinoma cells (A431) under identical conditions provides crucial efficacy data [3].
| Efficacy Parameter (in vitro, A431 cells) | This compound | Photofrin |
|---|---|---|
| Phototoxicity (IC₅₀) | 0.11 ± 0.03 µM [3] | 0.86 ± 0.33 µM [3] |
| Dark Cytotoxicity Threshold | >3.13 µM [3] | >25 µM [3] |
| Cellular Uptake (relative FI) | ~7.5x Higher [3] | Baseline [3] |
| Apoptosis Induction (24h post-PDT) | ~40% [3] | ~20% [3] |
The quantitative differences in efficacy are linked to each drug's mechanisms of action, supported by specific experimental models.
When deciding between these two photosensitizers for a specific application, consider the following:
| Feature | Hypericin (from Hypericum perforatum) | Traditional Antidepressants (SSRIs/SNRIs as representative examples) |
|---|---|---|
| Primary Molecular Targets | Multi-targeted: Influences monoamine systems (serotonin, dopamine, norepinephrine), GABA, glutamate receptors; also modulates the microbiota-gut-brain (MGB) axis [1] [2] [3]. | Targeted: Primarily inhibits the reuptake of specific monoamines via transporters (e.g., SERT for SSRIs; SERT and NET for SNRIs) [4]. |
| Neurotransmitter System Effects | - Inhibits synaptic reuptake of serotonin, dopamine, and norepinephrine in vitro [1].
To ensure reproducibility, here are the methodologies for key experiments cited above.
This protocol is used for initial, rapid screening of potential antidepressant compounds like this compound [5].
This protocol elucidates the role of the gut-brain axis in depression and the effects of interventions like this compound [2].
The following diagrams illustrate the core mechanistic pathways for this compound and Traditional Antidepressants, summarizing the information from the comparison table.
The table below summarizes the key differences between hypericin in the context of a full St. John's wort extract and in its isolated form.
| Aspect | This compound in St. John's Wort Extract | Isolated this compound Compound |
|---|---|---|
| Primary Role | Contributory agent within a multi-component system [1] [2] | Independent, dose-dependent pharmacological agent [3] |
| Mechanism of Action | - Part of broad-spectrum activity with hyperforin [1] [2]
The data supporting the comparisons above come from specific experimental models. The table below outlines the key methodologies and findings from pivotal studies.
| Study Focus | Experimental Model & Protocol | Key Findings on this compound vs. Extract |
|---|
| HPA Axis Gene Regulation [3] | - Model: Normal and stressed rats
To better understand the complex mechanisms of action, the following diagrams map out the key signaling pathways influenced by SJW and the experimental workflow for comparing the extract and isolated compound.
The diagram below illustrates the multi-target mechanisms by which St. John's wort extract and its components, this compound and hyperforin, exert their effects. The green arrows indicate an activating or up-regulating effect, while the red lines with a blunt end indicate an inhibitory or down-regulating effect.
This diagram outlines a generalized experimental protocol for comparing the effects of the full extract versus isolated this compound, as seen in the cited research.
The following table summarizes key findings from studies investigating hypericin accumulation:
| Tumor/Model System | Comparison/Tissue | Key Finding on Accumulation | Experimental Method | Citation |
|---|---|---|---|---|
| Subcutaneous P388 lymphoma (mouse) | Tumor vs. surrounding healthy skin/muscle | 16-fold higher concentration in tumor tissue | Drug extraction & quantification from harvested tissues [1] | |
| Various mouse tumor models (RIF-1, MH22A, etc.) | Tumor tissue related to tumor weight | Rapid exponential decay of accumulation with increasing tumor weight; correlated with tumor blood flow | Spectrofluorometric determination of tumor FITC-dextran uptake (blood flow) [1] | |
| Human Cervical (HeLa) & Lung (A549) cancer cells vs. normal primary cells | Cancer cells vs. normal dendritic cells (DCs) & peripheral blood mononuclear cells (PBMCs) | Stationary accumulation in organelles (nuclei, mitochondria) of cancer cells; no accumulation in nuclei/mitochondria of normal cells | Spatiotemporal image cross-correlation spectroscopy (STICCS) [2] | |
| Hepatocellular carcinoma (HepG2) vs. normal liver (LO2) cells | Vital cells vs. dead cells (both cancer and normal) | Significantly higher and prolonged retention in dead cells; no difference between vital HepG2 and vital LO2 cells | Fluorescence microscopy, flow cytometry, and HPLC [3] | |
| Glioblastoma (U-87 MG) spheroids | Distribution within 3D tumor spheroids | Gradient distribution after short incubation; homogeneous distribution after long incubation, penetrating the core | Fluorescence microscopy and Fluorescence Lifetime Imaging Microscopy (FLIM) [4] |
For researchers seeking to replicate or understand these findings, here are the detailed methodologies from key studies.
This method, used in [1], evaluates this compound uptake and its determinants in animal models.
This protocol, from [3], directly tests cancer-selectivity versus necrosis-avidity.
Research indicates that this compound's accumulation is not due to cancer cells inherently absorbing more of the drug, but rather a consequence of the tumor's physiological environment, a principle known as the Enhanced Permeability and Retention (EPR) effect [1] [5]. The following diagram illustrates the key mechanisms and experimental workflow for validating this tumoritropic behavior.
When interpreting these promising results, you should consider the following limitations:
Acute Toxic;Irritant